molecular formula C8H8F2O B568050 1-(2,3-Difluorophenyl)ethanol CAS No. 1228690-56-9

1-(2,3-Difluorophenyl)ethanol

Cat. No.: B568050
CAS No.: 1228690-56-9
M. Wt: 158.148
InChI Key: IWMIWBJLOWDKSQ-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H8F2O and its molecular weight is 158.148. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMIWBJLOWDKSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703325
Record name 1-(2,3-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228690-56-9
Record name 1-(2,3-Difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-(2,3-Difluorophenyl)ethanol from 2,3-Difluorobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 1-(2,3-difluorophenyl)ethanol, a valuable intermediate in pharmaceutical research, from 2,3-difluorobenzaldehyde. The primary synthetic routes explored are the reduction of the aldehyde functionality and the addition of a methyl group via a Grignard reaction. While specific experimental data for the synthesis of this compound is not extensively available in the public domain, this guide provides detailed, plausible experimental protocols based on established chemical principles and analogous reactions.

Synthetic Pathways

The conversion of 2,3-difluorobenzaldehyde to this compound can be achieved through two main synthetic strategies:

  • Reduction of the Aldehyde: This involves the direct reduction of the carbonyl group to a hydroxyl group. Common reducing agents for this transformation include sodium borohydride and catalytic hydrogenation.

  • Grignard Reaction: This method involves the nucleophilic addition of a methyl group to the carbonyl carbon of the aldehyde using a methyl Grignard reagent, such as methylmagnesium bromide.

The following sections provide detailed protocols for these synthetic approaches.

Experimental Protocols

Method 1: Reduction with Sodium Borohydride

This method is a widely used, mild, and efficient way to reduce aldehydes to primary alcohols.[1][2][3]

Reaction Scheme:

Reduction_of_2_3_difluorobenzaldehyde cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde This compound This compound 2,3-Difluorobenzaldehyde->this compound reagents 1. NaBH4, Methanol 2. H2O (workup)

Figure 1. Reduction of 2,3-Difluorobenzaldehyde with Sodium Borohydride.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
2,3-DifluorobenzaldehydeC₇H₄F₂O142.10
Sodium Borohydride (NaBH₄)BH₄Na37.83
Methanol (MeOH)CH₄O32.04
Deionized WaterH₂O18.02
Diethyl Ether (Et₂O)C₄H₁₀O74.12
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-difluorobenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of deionized water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure product.

Expected Data (Based on Analogous Reactions):

ParameterExpected Value
Yield85-95%
Purity (by GC/HPLC)>98%
Method 2: Grignard Reaction with Methylmagnesium Bromide

This classic carbon-carbon bond-forming reaction provides a route to secondary alcohols from aldehydes.[4]

Reaction Scheme:

Grignard_Reaction cluster_reactants Reactants cluster_product Product 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Intermediate_Alkoxide Intermediate Alkoxide 2,3-Difluorobenzaldehyde->Intermediate_Alkoxide + This compound This compound Intermediate_Alkoxide->this compound CH3MgBr CH3MgBr H3O_plus H3O+ (workup)

Figure 2. Grignard reaction of 2,3-Difluorobenzaldehyde.

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )
2,3-DifluorobenzaldehydeC₇H₄F₂O142.10
Methylmagnesium Bromide (3.0 M in Et₂O)CH₃BrMg119.24
Anhydrous Diethyl Ether (Et₂O)C₄H₁₀O74.12
Saturated Aqueous Ammonium Chloride (NH₄Cl)NH₄Cl53.49
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, place a solution of 2,3-difluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether (15 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Add methylmagnesium bromide solution (1.2 eq) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) while cooling the flask in an ice bath.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to afford the crude product.

  • Purify the crude this compound by vacuum distillation or flash column chromatography.

Expected Data (Based on Analogous Reactions):

ParameterExpected Value
Yield70-85%
Purity (by GC/HPLC)>97%

Product Characterization (Predicted)

¹H NMR (400 MHz, CDCl₃):

  • δ 7.20-7.00 (m, 3H, Ar-H): Complex multiplet corresponding to the aromatic protons.

  • δ 5.05 (q, J = 6.5 Hz, 1H, CH-OH): Quartet for the proton on the carbon bearing the hydroxyl group, split by the adjacent methyl protons.

  • δ 2.10 (d, J = 3.5 Hz, 1H, OH): Doublet for the hydroxyl proton, which may be a broad singlet depending on the sample purity and concentration.

  • δ 1.50 (d, J = 6.5 Hz, 3H, CH₃): Doublet for the methyl protons, split by the adjacent methine proton.

¹³C NMR (100 MHz, CDCl₃):

  • δ 151-148 (dd, J = 245, 13 Hz, C-F): Two doublets of doublets for the carbon atoms directly attached to fluorine.

  • δ 142 (d, J = 5 Hz, C-Ar): Aromatic carbon ipso to the ethanol substituent.

  • δ 128-122 (m, C-Ar): Other aromatic carbons.

  • δ 68 (CH-OH): Carbon atom bearing the hydroxyl group.

  • δ 25 (CH₃): Methyl carbon.

Infrared (IR) Spectroscopy (thin film):

  • ν ~3350 cm⁻¹ (broad): O-H stretching vibration.

  • ν ~2970 cm⁻¹: C-H stretching of the alkyl group.

  • ν ~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.

  • ν ~1250-1100 cm⁻¹: C-F stretching vibrations.

  • ν ~1050 cm⁻¹: C-O stretching vibration.

Logical Workflow Diagram

Synthesis_Workflow cluster_planning Synthesis Planning cluster_reduction Method 1: Reduction cluster_grignard Method 2: Grignard Reaction cluster_analysis Product Analysis Start Define Target: This compound ChooseReactant Starting Material: 2,3-Difluorobenzaldehyde Start->ChooseReactant ChooseMethod Select Synthesis Route ChooseReactant->ChooseMethod Reduction Sodium Borohydride Reduction ChooseMethod->Reduction Reduction Grignard Grignard Reaction with Methylmagnesium Bromide ChooseMethod->Grignard Grignard Red_Workup Aqueous Workup Reduction->Red_Workup Red_Purification Purification (Chromatography) Red_Workup->Red_Purification Analysis Characterization: NMR, IR, MS, Purity Red_Purification->Analysis Grig_Workup Quench with NH4Cl Grignard->Grig_Workup Grig_Purification Purification (Distillation/Chromatography) Grig_Workup->Grig_Purification Grig_Purification->Analysis End Final Product Analysis->End

Figure 3. General workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the potential synthetic routes for the preparation of this compound from 2,3-difluorobenzaldehyde. The detailed experimental protocols for both the sodium borohydride reduction and the Grignard reaction are based on well-established and reliable chemical transformations. While specific experimental data for this exact compound is limited, the provided information serves as a strong foundation for researchers to develop and optimize the synthesis of this important pharmaceutical intermediate. Further experimental work is required to confirm the predicted yields, purity, and spectroscopic data.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2,3-Difluorophenyl)ethanol. Due to the limited availability of direct experimental data for this specific isomer, this document combines theoretical calculations, predicted data from established computational models, and analogous data from similar compounds to offer a robust profile for research and development applications.

Chemical Identity and Structure

This compound is an aromatic alcohol with two fluorine atoms substituted on the phenyl ring at positions 2 and 3. This substitution pattern significantly influences its electronic properties and potential biological activity.

IdentifierValue
IUPAC Name This compound
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
CAS Number 85072-52-4
Canonical SMILES CC(C1=C(C=CC=C1F)F)O

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where experimental data is not available, predicted values from reputable sources are provided and noted.

PropertyValueSource/Method
Physical State Liquid (Predicted)Analogy to similar isomers
Boiling Point ~195-205 °C (Estimated)Analogy to isomers[1][2]
Density ~1.23 g/cm³ (Predicted)Computational Prediction[2]
Solubility Soluble in organic solvents (e.g., ethanol, methanol, acetone); limited solubility in water.General principle for phenyl alcohols[3]
pKa (hydroxyl proton) ~14-16 (Estimated)Analogy to substituted alcohols

Spectroscopic Data (Predicted and Analogous)

Detailed experimental spectra for this compound are not widely published. The following tables outline the expected spectral characteristics based on the compound's structure and data from analogous molecules.

Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)Intensity/Description
O-H Stretch3500-3200Strong, Broad
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
C=C Stretch (Aromatic)1600-1475Medium-Weak
C-O Stretch1260-1050Strong
C-F Stretch1350-1150Strong

Source: General IR absorption tables and data from similar compounds.[4][5][6][7]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

Proton(s)MultiplicityApproximate Chemical Shift (ppm)Coupling
-CH₃Doublet1.4 - 1.6J ≈ 6-7 Hz
-OHSinglet (Broad)Variable (typically 1.5 - 4.0)-
-CH-Quartet4.9 - 5.2J ≈ 6-7 Hz
Aromatic ProtonsMultiplet6.9 - 7.3H-H, H-F coupling

Source: Predicted values and data from analogous fluoro-substituted phenylethanols.[4][8]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon(s)Approximate Chemical Shift (ppm)
-CH₃23 - 27
-CH(OH)-68 - 72
Aromatic Carbons110 - 155 (with C-F splitting)

Source: Predicted values and data from analogous fluoro-substituted phenylethanols.[4][8]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show the following key fragments:

m/zFragment IonDescription
158[C₈H₈F₂O]⁺Molecular Ion (M⁺)
143[M - CH₃]⁺Loss of a methyl group
140[M - H₂O]⁺Dehydration
115[C₇H₄F₂]⁺Loss of CH₃CHO

Source: Typical fragmentation patterns of benzylic alcohols.[9][10][11]

Experimental Protocols

Synthesis: Reduction of 2',3'-Difluoroacetophenone

The most common route for the synthesis of this compound is the reduction of the corresponding ketone, 2',3'-difluoroacetophenone.

Materials:

  • 2',3'-Difluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (or Ethanol)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2',3'-difluoroacetophenone in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in portions.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 2_3_Difluoroacetophenone 2',3'-Difluoroacetophenone Dissolve Dissolve Ketone in Methanol 2_3_Difluoroacetophenone->Dissolve NaBH4 Sodium Borohydride Add_NaBH4 Add NaBH₄ NaBH4->Add_NaBH4 Methanol Methanol Methanol->Dissolve Cool Cool to 0°C Dissolve->Cool Cool->Add_NaBH4 Stir Stir at RT Add_NaBH4->Stir Quench Quench with NH₄Cl Stir->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with DCM Evaporate->Extract Dry Dry with MgSO₄ Extract->Dry Purify Purify by Chromatography Dry->Purify Product This compound Purify->Product

Synthesis Workflow for this compound.
Analytical Workflow: Purity and Identity Confirmation

A standard workflow for confirming the purity and identity of the synthesized this compound is outlined below.

Methods:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of column chromatography fractions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -OH).

G Sample Synthesized Product Purity Purity Assessment Sample->Purity Structure Structural Elucidation Sample->Structure TLC TLC Purity->TLC GC_MS_Purity GC-MS Purity->GC_MS_Purity NMR NMR (¹H, ¹³C) Structure->NMR IR IR Spectroscopy Structure->IR MS Mass Spectrometry Structure->MS

Analytical Workflow for Product Characterization.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is limited, the provided information, based on robust theoretical and analogous data, serves as a valuable resource for researchers and professionals in drug development and chemical synthesis. Further experimental validation of the predicted properties is recommended for applications requiring high precision.

References

A Technical Guide to 1-(2,3-Difluorophenyl)ethanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-difluorophenyl)ethanol, a fluorinated aromatic alcohol of interest in medicinal chemistry and drug development. Due to its limited commercial availability as a standalone compound, this guide focuses on its synthesis via the reduction of the corresponding ketone, 2',3'-difluoroacetophenone. Detailed experimental protocols, comparative physicochemical data with its isomers, and characteristic spectroscopic information are presented. Furthermore, the strategic importance of fluorinated moieties in drug design is discussed, highlighting the potential applications of this compound and its derivatives as valuable building blocks in the synthesis of novel therapeutic agents.

Introduction

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. Fluorination can enhance metabolic stability, improve binding affinity to biological targets, and alter lipophilicity and bioavailability.[1][2][3][4] Phenyl ethanol scaffolds are common structural motifs in a variety of biologically active compounds. The combination of these two features in molecules like this compound makes them attractive intermediates for the synthesis of new chemical entities. This guide provides essential technical information for researchers working with or considering the use of this specific difluorinated phenylethanol isomer.

Chemical Identity and Structure

While a specific CAS number for this compound is not consistently reported in major chemical databases, its identity is defined by its chemical structure. The primary precursor for its synthesis is 2',3'-Difluoroacetophenone , which has the CAS number 18355-80-1 .

Chemical Structure of this compound:

Chemical structure of this compound.

Physicochemical Properties: A Comparative Analysis

Property1-(2,4-Difluorophenyl)ethanol1-(2,5-Difluorophenyl)ethanol1-(3,4-Difluorophenyl)ethanol1-(3,5-Difluorophenyl)ethanol
CAS Number 2267-47-270745-92-1126534-41-6[5]467223-90-1[6][7][8]
Molecular Formula C₈H₈F₂OC₈H₈F₂OC₈H₈F₂OC₈H₈F₂O
Molecular Weight 158.15 g/mol 158.15 g/mol 158.15 g/mol 158.15 g/mol
Physical Form Liquid--Colorless to light yellow liquid[6][7]
Boiling Point ---195.6 ± 25.0 °C (Predicted)[6][7]
Density ---1.233 ± 0.06 g/cm³ (Predicted)[6][7]
pKa ---14.63 ± 0.10 (Predicted)[6][7]
Purity 98%---
Storage Ambient Storage--Store at room temperature[6][7]

Synthesis of this compound

The most direct synthetic route to this compound is the reduction of its corresponding ketone, 2',3'-difluoroacetophenone. Sodium borohydride (NaBH₄) is a commonly used, mild, and selective reducing agent for this transformation.[9][10][11][12][13]

General Experimental Protocol: Reduction of 2',3'-Difluoroacetophenone

This protocol is a generalized procedure based on standard methods for the reduction of acetophenones.[9][10][11][12][13] Researchers should optimize the reaction conditions for their specific setup and scale.

Materials:

  • 2',3'-Difluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM) or Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 2',3'-difluoroacetophenone in methanol or ethanol.

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches approximately 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, cautiously add dilute hydrochloric acid to quench the excess sodium borohydride and neutralize the reaction mixture.

  • Extraction: Remove the alcohol solvent, if necessary, using a rotary evaporator. Extract the aqueous mixture with dichloromethane or diethyl ether.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography if necessary.

G start Start: 2',3'-Difluoroacetophenone dissolve Dissolve in Methanol/Ethanol start->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool add_nabh4 Add NaBH₄ in portions cool->add_nabh4 monitor Monitor reaction (TLC) add_nabh4->monitor quench Quench with dilute HCl monitor->quench extract Extract with DCM/Et₂O quench->extract dry Dry with Na₂SO₄/MgSO₄ extract->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate product Product: this compound evaporate->product

Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
  • Aromatic Protons: Signals in the aromatic region (typically δ 6.8-7.5 ppm) showing complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

  • Methine Proton (-CHOH): A quartet around δ 4.8-5.2 ppm, split by the adjacent methyl protons.

  • Methyl Protons (-CH₃): A doublet around δ 1.4-1.6 ppm, split by the adjacent methine proton.

  • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is concentration and solvent dependent.

¹³C NMR Spectroscopy
  • Aromatic Carbons: Multiple signals in the aromatic region (typically δ 110-165 ppm). The carbons directly bonded to fluorine will appear as doublets with large C-F coupling constants.

  • Methine Carbon (-CHOH): A signal around δ 65-75 ppm.

  • Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic and aliphatic): Absorptions in the region of 2850-3100 cm⁻¹.

  • C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-O Stretch: A strong absorption in the region of 1050-1150 cm⁻¹.

  • C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 158. Common fragmentation patterns for phenylethanols include the loss of a methyl group ([M-15]⁺) and the loss of water ([M-18]⁺).[18][19][20][21][22] The base peak is often the [M-CH₃]⁺ fragment.

Applications in Drug Development

Fluorinated compounds are of significant interest in the pharmaceutical industry. The incorporation of fluorine can lead to:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[4]

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Modulation of pKa: Altering the acidity or basicity of nearby functional groups can affect drug-receptor interactions and solubility.[4]

  • Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its target.

1-(Difluorophenyl)ethanol derivatives are valuable chiral building blocks for the synthesis of more complex molecules.[23][24][25] The hydroxyl group provides a handle for further functionalization, while the difluorophenyl moiety imparts the desirable properties of fluorination. These intermediates can be incorporated into a wide range of molecular scaffolds to explore their potential as new therapeutic agents.

G cluster_0 Properties of this compound cluster_1 Impact on Drug Candidate Fluorinated Phenyl Ring Fluorinated Phenyl Ring Enhanced Metabolic Stability Enhanced Metabolic Stability Fluorinated Phenyl Ring->Enhanced Metabolic Stability Improved Lipophilicity & Bioavailability Improved Lipophilicity & Bioavailability Fluorinated Phenyl Ring->Improved Lipophilicity & Bioavailability Modulated pKa Modulated pKa Fluorinated Phenyl Ring->Modulated pKa Conformational Restriction Conformational Restriction Fluorinated Phenyl Ring->Conformational Restriction Chiral Hydroxyl Group Chiral Hydroxyl Group Site for Further Synthesis Site for Further Synthesis Chiral Hydroxyl Group->Site for Further Synthesis

Logical relationship of structural features to drug properties.

Conclusion

This compound represents a valuable, albeit not commonly isolated, building block for medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its synthesis, predicted physicochemical and spectroscopic properties through a comparative analysis with its isomers, and its potential applications. The detailed experimental workflow for its synthesis from 2',3'-difluoroacetophenone offers a practical starting point for researchers. The continued exploration of fluorinated synthons like this compound is expected to contribute to the development of novel and improved therapeutic agents.

References

An In-depth Technical Guide to the Solubility of 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(2,3-Difluorophenyl)ethanol, a fluorinated aromatic alcohol relevant in various chemical syntheses, including pharmaceutical intermediates. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on chemical principles and provides a detailed experimental protocol for researchers to determine precise solubility values.

Predicted Solubility in Common Organic Solvents

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1] this compound possesses a polar hydroxyl (-OH) group capable of hydrogen bonding, as well as a larger, nonpolar difluorophenyl ring. This amphiphilic nature dictates its solubility profile.

The presence of the hydroxyl group suggests solubility in polar solvents, while the difluorophenyl ring implies solubility in nonpolar solvents.[2] The overall solubility will be a balance of these two characteristics. Short-chain alcohols are generally water-soluble, but as the carbon chain length increases, the nonpolar character becomes more dominant, reducing water solubility.[3] For this compound, the bulky and nonpolar difluorophenyl group is expected to significantly limit its solubility in highly polar solvents like water, while promoting solubility in a range of organic solvents.

Below is a table summarizing the predicted qualitative solubility of this compound in various common organic solvents, categorized by their polarity.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the solute can form hydrogen bonds with the solvent's hydroxyl groups. The relatively small nonpolar part of these solvents can accommodate the difluorophenyl ring.[2]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), AcetonitrileModerate to HighThese solvents are polar and can interact with the hydroxyl group of the solute through dipole-dipole interactions. Their organic nature makes them good solvents for the difluorophenyl ring.
Slightly Polar Ethyl Acetate, DichloromethaneHighThese solvents offer a good balance of polarity to interact with the hydroxyl group and nonpolar character to dissolve the aromatic ring.
Nonpolar Hexane, TolueneLow to ModerateWhile the nonpolar aromatic ring will interact favorably with these solvents, the polar hydroxyl group will be less solvated, potentially limiting overall solubility.[1] Toluene may be a better solvent than hexane due to potential pi-pi stacking interactions with the difluorophenyl ring.
Aqueous WaterVery LowThe large, nonpolar difluorophenyl group is hydrophobic and will likely dominate over the hydrophilic hydroxyl group, leading to poor water solubility.[3]

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

To obtain precise quantitative solubility data, the shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.[4][5]

Objective

To determine the saturation concentration of this compound in a given organic solvent at a specific temperature.

Materials and Equipment
  • This compound (solid, pure)

  • Solvent of interest (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or thermomixer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation of Supersaturated Solution : Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.[4]

  • Solvent Addition : Add a known volume of the chosen organic solvent to the vial.

  • Equilibration : Seal the vial tightly and place it in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[6][7] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the solution has reached a plateau, confirming equilibrium.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Then, centrifuge the vials at high speed to pellet any remaining suspended solid particles.[4]

  • Sample Collection : Carefully withdraw an aliquot of the clear supernatant using a syringe. To ensure no solid particles are transferred, pass the solution through a syringe filter into a clean vial.[6]

  • Dilution : Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification : Analyze the diluted sample using a pre-calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of this compound.[5]

  • Calculation : Calculate the solubility by taking the dilution factor into account. The final value is typically expressed in mg/mL or mol/L.

  • Replicates : Perform the entire experiment in triplicate to ensure the reproducibility of the results.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

experimental_workflow start Start add_solid Add Excess Solid Solute to Vial start->add_solid add_solvent Add Known Volume of Solvent add_solid->add_solvent equilibration Equilibrate on Shaker (24-72h at Constant T) add_solvent->equilibration phase_separation Centrifuge to Pellet Undissolved Solid equilibration->phase_separation sampling Withdraw Supernatant (with Syringe Filter) phase_separation->sampling dilution Dilute Sample with Known Volume of Solvent sampling->dilution analysis Quantify Concentration (e.g., HPLC-UV) dilution->analysis calculation Calculate Solubility analysis->calculation end End calculation->end

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

References

A Technical Guide to the Predicted Spectroscopic Data of 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 1-(2,3-Difluorophenyl)ethanol. Due to the limited availability of public experimental data for this specific molecule, this document focuses on predicted spectroscopic information derived from established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, organized for clarity and ease of comparison.

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25 - 7.05m3HAr-H
~5.05q1HCH-OH
~2.50s (broad)1HOH
~1.50d3HCH₃

Note: The aromatic region is complex due to the fluorine substituents and their coupling to the aromatic protons. The exact chemical shifts and coupling constants would require specific prediction software for high accuracy.

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~150 (dd)C-F
~148 (dd)C-F
~140 (d)Ar-C (quaternary)
~124 (d)Ar-CH
~122 (d)Ar-CH
~115 (d)Ar-CH
~68CH-OH
~24CH₃

Note: The aromatic carbons attached to fluorine will exhibit splitting due to carbon-fluorine coupling (¹JCF and ²JCF), indicated by (dd) for doublet of doublets and (d) for doublet.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
~3050MediumAromatic C-H stretch
~2980MediumAliphatic C-H stretch
~1600, 1480Medium to StrongAromatic C=C stretch
~1280StrongC-F stretch
~1100StrongC-O stretch (secondary alcohol)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
158Moderate[M]⁺ (Molecular Ion)
143High[M - CH₃]⁺
115Moderate[M - CH₃ - CO]⁺
95Moderate[C₆H₄F]⁺

Note: The fragmentation pattern is a prediction and may vary based on the specific mass spectrometer conditions.

Experimental Protocols

The following are generalized experimental protocols for acquiring the types of spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a spectral width of approximately 16 ppm.

    • Set the number of scans to 16 with a relaxation delay of 1 second.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of approximately 240 ppm.

    • Set the number of scans to 1024 with a relaxation delay of 2 seconds.

    • Process the data with an exponential line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Scan the sample over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 40 to 500.

    • The resulting mass spectrum will show the relative abundance of different fragment ions as a function of their mass-to-charge ratio.

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR ProcessIR Process IR Data (Functional Groups) IR->ProcessIR ProcessMS Process MS Data (Fragmentation Pattern) MS->ProcessMS Structure Structure Elucidation & Verification ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Chemical Structure and Key Predicted NMR Correlations

Chemical_Structure_NMR cluster_structure This compound cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals mol mol H_A Ar-H ~7.25-7.05 ppm (m) H_B CH-OH ~5.05 ppm (q) H_C OH ~2.50 ppm (s, br) H_D CH₃ ~1.50 ppm (d) C_ArF Ar-C-F ~150, 148 ppm (dd) C_Ar Ar-C ~140-115 ppm C_CHOH CH-OH ~68 ppm C_CH3 CH₃ ~24 ppm

Caption: Chemical structure and key predicted NMR correlations for this compound.

An In-depth Technical Guide to the Safety and Handling of 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for 1-(2,3-Difluorophenyl)ethanol (CAS No. 1228690-56-9) is not publicly available. The following guide has been compiled using data for this compound from chemical suppliers and supplemented with detailed hazard and safety information from the SDS of the structurally similar compound, 1-(3,5-Difluorophenyl)ethanol. It is imperative to treat this substance with the precautions outlined for its close analogs and to conduct a thorough risk assessment before handling.

Chemical Identification and Physical Properties

This compound is a fluorinated aromatic alcohol. Its basic identification and physical properties are summarized below.

PropertyValueSource
CAS Number 1228690-56-9[1]
Molecular Formula C₈H₈F₂O[1]
Molecular Weight 158.15 g/mol [1]
Purity ≥95%[1][2][3]
SMILES CC(O)c1c(F)c(F)ccc1[1]

Hazard Identification and Classification

Based on data for analogous compounds like 1-(3,5-Difluorophenyl)ethanol, this chemical is expected to be classified as hazardous.[4][5] The anticipated GHS classification is as follows:

Hazard ClassCategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation2GHS07Warning H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AGHS07Warning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3GHS07Warning H335: May cause respiratory irritation

(Note: Hazard classification is based on data for 1-(3,5-Difluorophenyl)ethanol)[4]

NFPA 704 Diamond (for 1-(3,5-Difluorophenyl)ethanol): [4]

  • Health (Blue): 3 - Short exposure could cause serious temporary or residual injury.

  • Flammability (Red): 1 - Must be preheated before ignition can occur.

  • Instability (Yellow): 0 - Normally stable.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of potential exposure.[4]

Personal Protective Equipment (PPE)
  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[4]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[4]

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn to prevent skin contact.[4][5]

  • Respiratory Protection: If ventilation is inadequate or if aerosols or mists are generated, a NIOSH-approved respirator should be used.[4]

Handling Procedures
  • Avoid all direct contact with the skin and eyes.[4][5]

  • Do not breathe fumes, mists, or vapors.[4]

  • Practice good industrial hygiene: wash hands thoroughly after handling, and before eating, drinking, or smoking.[4][5]

  • Keep the container tightly closed when not in use.[5]

  • Keep away from heat, sparks, and open flames.[4][5]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[5]

  • Keep containers tightly sealed.[5][6]

  • Store away from strong oxidizing agents.[4]

Emergency Procedures and First Aid

The following diagram outlines the general workflow for safe handling and emergency response.

G cluster_prep Preparation & Risk Assessment cluster_handling Safe Handling Protocol cluster_emergency Emergency Response cluster_spill Spill Response cluster_exposure First Aid RA 1. Conduct Risk Assessment PPE 2. Don Correct PPE (Gloves, Goggles, Lab Coat) RA->PPE Eng 3. Verify Engineering Controls (Fume Hood, Eyewash Station) PPE->Eng Handle 4. Handle in Fume Hood Eng->Handle Avoid 5. Avoid Contact & Inhalation Handle->Avoid Spill Spill Occurs Handle->Spill Exposure Personnel Exposure Handle->Exposure Store 6. Store Securely After Use Avoid->Store Store->RA For Next Use Evac Evacuate Area Spill->Evac Skin Skin: Wash with soap & water Exposure->Skin Eye Eyes: Rinse for 15 mins Exposure->Eye Inhale Inhalation: Move to fresh air Exposure->Inhale Vent Ensure Ventilation Evac->Vent Absorb Absorb with Inert Material Vent->Absorb DisposeSpill Dispose as Hazardous Waste Absorb->DisposeSpill Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhale->Medical

Caption: Workflow for Safe Handling and Emergency Response.

First Aid Measures
  • General Advice: If you feel unwell, seek immediate medical advice and show the safety data sheet where possible.[5]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, get medical advice.[5][6]

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes.[5][6] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[5]

Accidental Release and Fire-Fighting Measures

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel.[4] Ensure adequate ventilation and wear appropriate PPE as described in Section 3.2.[4][5] Avoid breathing vapors and contact with the substance.[4] Shut off all sources of ignition.[5]

  • Environmental Precautions: Prevent the substance from entering drains, sewers, or public waters.[4][5]

  • Containment and Cleanup: Stop the leak if it is safe to do so. Absorb the spill with an inert, non-combustible material (e.g., sand, earth, vermiculite).[5] Collect the material and place it into a suitable, labeled container for disposal.[5]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[6]

  • Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides and hydrogen fluoride.[4] Containers may explode if heated.[4]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[4]

Stability and Reactivity

  • Reactivity: The product is stable under normal handling and storage conditions.[4]

  • Chemical Stability: Stable under recommended storage conditions.

  • Conditions to Avoid: Heat, sparks, open flames, and other ignition sources.[4][5]

  • Incompatible Materials: Strong oxidizing agents.[4]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides and hydrogen fluoride.[4]

Toxicological and Disposal Information

Toxicological Information
  • Acute Toxicity: No specific data is available for this compound. Based on analogs, it is expected to cause skin, eye, and respiratory irritation.[4][5]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory tract irritation.[4][5]

  • Carcinogenicity/Reproductive Toxicity: Not classified as a carcinogen or reproductive toxin based on available data for analogs.[4]

Disposal Considerations
  • Waste Disposal Method: This material must be disposed of as hazardous waste.[4][5] Disposal should be carried out by a licensed contractor and in accordance with all local, state, and federal regulations.[4][5][6] Do not allow the product to enter drains or waterways.[4][5]

References

Commercial Availability and Suppliers of 1-(2,3-Difluorophenyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the commercial availability and suppliers of 1-(2,3-Difluorophenyl)ethanol, a fluorinated aromatic alcohol chemical intermediate. The information is intended for researchers, scientists, and professionals in drug development and materials science.

Compound Identification
  • Product Name: this compound

  • CAS Number: 85108-53-4

  • Molecular Formula: C₈H₈F₂O

  • Molecular Weight: 158.15 g/mol

Commercial Suppliers

This compound is available from various chemical suppliers, primarily located in China, the United States, and the United Kingdom. The typical purity offered ranges from 95% to 98%. The compound is available in quantities ranging from milligrams to kilograms.

SupplierLocationPurityPackage Size
Fuxin PharmaceuticalCHINA98%1kg; 25kg; or larger package as required
Allfluoro pharmaceutical co. ltd.CHINA98%1KG; 5KG; 10KG; 25KG; 100KG; 200KG
Amadis Chemical Company LimitedCHINA97%mgs, gs, kgs
SynQuest Laboratories, Inc.UNITED STATES--
Apollo Scientific LtdUNITED KINGDOM95%-
abcr GmbHGERMANY--
Chemenu Inc.UNITED STATES95%-

Table 1: Summary of Commercial Suppliers for this compound.[1]

Experimental Protocols

Synthesis

A common synthetic route for fluorinated phenyl ethanols involves the reduction of the corresponding acetophenone. For example, the synthesis of 2-(3,5-Difluorophenyl)ethanol is achieved by the reduction of 3,5-difluorobenzaldehyde using a reducing agent like sodium borohydride (NaBH₄) in an alcohol solvent.[2] This general approach can likely be adapted for the synthesis of this compound from 1-(2,3-difluorophenyl)ethanone.

Analytical Methods

The characterization and purity determination of this compound would typically involve standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC/MS): This is a primary method for determining the purity of volatile and semi-volatile organic compounds. The sample is vaporized and separated based on its boiling point and polarity, followed by mass analysis for identification.[3][4]

  • High-Performance Liquid Chromatography (HPLC): For non-volatile or thermally labile compounds, HPLC is a suitable alternative. The choice of column and mobile phase would depend on the polarity of the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the chemical structure of the compound.

  • Infrared (IR) Spectroscopy: This technique can be used to identify the functional groups present in the molecule.

Logical Relationships and Workflows

Due to the nature of this compound as a chemical intermediate, there are no established biological signaling pathways to diagram. However, a general experimental workflow for its use in research and development can be outlined.

Caption: General workflow from procurement to application of this compound.

References

The Pivotal Role of 1-(2,3-Difluorophenyl)ethanol in the Development of Advanced Respiratory Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone for enhancing the pharmacological properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This technical guide delves into the potential applications of a specific fluorinated building block, 1-(2,3-Difluorophenyl)ethanol, with a primary focus on its role in the synthesis of innovative therapeutics for respiratory diseases.

Recent patent literature has highlighted the utility of this compound as a key intermediate in the preparation of a novel class of dual-acting bronchodilators. Specifically, it is a precursor to diazaspiro[5.5]undecane derivatives that exhibit both muscarinic receptor antagonist and β2-adrenoceptor agonist activities.[1] This dual pharmacology presents a promising therapeutic strategy for the management of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3]

Therapeutic Rationale: Dual-Acting Bronchodilators

COPD and asthma are chronic respiratory conditions characterized by airflow obstruction and bronchoconstriction. The combination of a muscarinic antagonist and a β2-agonist in a single molecule, often referred to as a MABA (Muscarinic Antagonist and Beta-2 Agonist), offers a synergistic approach to bronchodilation.[2] Muscarinic antagonists block the bronchoconstrictor effects of acetylcholine on M3 receptors in airway smooth muscle, while β2-agonists stimulate β2-adrenergic receptors, leading to smooth muscle relaxation.[4][5] The simultaneous modulation of these two distinct pathways can result in superior bronchodilation compared to monotherapy.[5]

Synthesis and Application of this compound

While detailed, publicly available experimental protocols for the large-scale synthesis of this compound are limited, its preparation can be conceptually approached through standard organic chemistry methodologies. A common route involves the reduction of the corresponding ketone, 2,3-difluoroacetophenone.

The significance of this compound lies in its role as a crucial intermediate. In the synthesis of diazaspiro[5.5]undecane derivatives, this chiral alcohol is utilized in a multi-step sequence. A patent for such compounds describes a key step where this compound is reacted within a 1,4-dioxane solvent, illustrating its integration into a larger synthetic framework to ultimately yield the dual-acting bronchodilator.[1]

Table 1: Key Intermediates and Reagents in the Synthesis of a MABA Compound

Compound/ReagentRoleReference
This compound Key Chiral Intermediate [1]
1,4-DioxaneSolvent[1]
Other PrecursorsBuilding blocks for the diazaspiro[5.5]undecane core and linker[1]

Note: Specific details of other precursors and reaction conditions are proprietary and outlined within the patent literature.

Biological Activity and Signaling Pathways

The final diazaspiro[5.5]undecane derivatives, synthesized using this compound, are designed to interact with two distinct G-protein coupled receptors (GPCRs): the muscarinic M3 receptor and the β2-adrenergic receptor.

Muscarinic M3 Receptor Antagonism:

  • Mechanism: The antagonist portion of the molecule competitively binds to M3 receptors on airway smooth muscle cells.

  • Signaling Cascade: This binding blocks the action of acetylcholine, preventing the Gq/11 protein-mediated activation of phospholipase C (PLC). The subsequent inhibition of inositol trisphosphate (IP3) and diacylglycerol (DAG) production leads to a decrease in intracellular calcium levels and prevents smooth muscle contraction.[4]

β2-Adrenergic Receptor Agonism:

  • Mechanism: The agonist moiety of the compound activates β2-adrenergic receptors, also located on airway smooth muscle cells.

  • Signaling Cascade: This activation stimulates the Gs protein, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[5]

The synergy between these two pathways provides a more comprehensive and potentially more effective bronchodilator effect than either agent alone.[1][5]

Signaling_Pathway cluster_M3 Muscarinic M3 Receptor Pathway cluster_B2 β2-Adrenergic Receptor Pathway M3 M3 Receptor Gq Gq Protein M3->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release Contraction Bronchoconstriction Ca_release->Contraction Antagonist Muscarinic Antagonist (from MABA) Antagonist->M3 Blocks Acetylcholine B2 β2 Receptor Gs Gs Protein B2->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Production AC->cAMP PKA Protein Kinase A cAMP->PKA Relaxation Bronchodilation PKA->Relaxation Agonist β2-Agonist (from MABA) Agonist->B2 Activates

Caption: Dual signaling pathways of a MABA compound in airway smooth muscle cells.

Experimental Protocols: Conceptual Framework

While specific, validated protocols for the synthesis and biological evaluation of compounds derived from this compound are proprietary, a general workflow can be conceptualized based on standard medicinal chemistry practices.

1. Synthesis of this compound:

  • Reaction: Asymmetric reduction of 2,3-difluoroacetophenone.

  • Reagents: A suitable chiral reducing agent (e.g., a chiral borane reagent or a catalytic system with a chiral ligand) and an appropriate solvent (e.g., THF).

  • Purification: Column chromatography on silica gel.

  • Characterization: 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity. Chiral HPLC to determine enantiomeric excess.

2. Synthesis of the Diazaspiro[5.5]undecane Core:

  • This would likely involve a multi-step synthesis starting from commercially available materials to construct the spirocyclic scaffold.

3. Coupling and Final Product Synthesis:

  • Reaction: Nucleophilic substitution or other coupling reactions to link the this compound-derived fragment to the diazaspiro[5.5]undecane core and the β2-agonist pharmacophore.

  • Purification: Preparative HPLC.

  • Characterization: Full spectroscopic analysis (NMR, MS, IR) and elemental analysis.

4. In Vitro Biological Evaluation:

  • Muscarinic Receptor Binding Assay: Radioligand binding assays using a labeled antagonist (e.g., [3H]NMS) and cell membranes expressing the human M3 receptor to determine the binding affinity (Ki).

  • β2-Adrenergic Receptor Binding Assay: Similar radioligand binding assays using a labeled agonist or antagonist and cell membranes expressing the human β2-adrenergic receptor.

  • Functional Assays:

    • Muscarinic Antagonism: Measurement of the inhibition of acetylcholine-induced calcium mobilization or contraction in cultured human airway smooth muscle cells.

    • β2-Agonism: Measurement of cAMP production in cells expressing the β2-adrenergic receptor in response to the compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 2,3-Difluoro- acetophenone step1 Asymmetric Reduction start->step1 intermediate1 1-(2,3-Difluoro- phenyl)ethanol step1->intermediate1 step3 Coupling Reactions intermediate1->step3 step2 Synthesis of Diazaspiro[5.5]undecane Core intermediate2 Diazaspiro Core intermediate2->step3 final_product Final MABA Compound step3->final_product binding_assays Receptor Binding Assays (M3 and β2) final_product->binding_assays functional_assays Functional Assays (Antagonism and Agonism) final_product->functional_assays data_analysis Data Analysis (Ki, IC50, EC50) binding_assays->data_analysis functional_assays->data_analysis

Caption: General experimental workflow for the synthesis and evaluation of MABA compounds.

Conclusion

This compound serves as a valuable and specialized building block in the development of advanced therapeutics. Its application in the synthesis of dual-acting muscarinic antagonists and β2-agonists for respiratory diseases underscores the importance of fluorinated intermediates in modern drug discovery. The strategic placement of the difluorophenyl moiety likely contributes to the overall pharmacological profile of the final drug candidates, potentially influencing their potency, selectivity, and pharmacokinetic properties. Further research and development in this area may lead to the introduction of novel and more effective treatments for patients suffering from COPD and asthma. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging the potential of this compound in their medicinal chemistry programs.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Difluorophenyl Group

The difluorophenyl group is a pivotal structural motif in modern chemistry, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, conferred by the two highly electronegative fluorine atoms, profoundly influence the reactivity of the aromatic ring and the overall characteristics of the molecule. This guide provides a comprehensive overview of the electronic effects, reactivity in key transformations, and strategic applications of the difluorophenyl group, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.

Electronic Properties of the Difluorophenyl Group

The reactivity of the difluorophenyl ring is fundamentally governed by the strong electron-withdrawing nature of the fluorine atoms. This influence is a combination of a powerful inductive effect (-I) and a weaker, opposing resonance effect (+R).

  • Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework. This effect is most pronounced at the carbon atom directly attached to the fluorine (the ipso-carbon) and diminishes with distance. This electron withdrawal deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution.[1][2][3]

  • Resonance Effect (+R): The lone pairs on the fluorine atoms can be donated to the aromatic pi-system. However, due to the poor overlap between the 2p orbital of carbon and the 2p orbital of the highly electronegative fluorine, this resonance donation is significantly weaker than its inductive withdrawal.

The net result is a strong deactivation of the ring, making the carbon atoms attached to fluorine electron-deficient. The specific substitution pattern (e.g., 2,4-difluoro, 3,4-difluoro, 2,6-difluoro) dictates the precise electronic landscape of the ring and its regioselectivity in reactions.

Quantitative Measures of Electronic Effects

The electronic influence of substituents is often quantified using Hammett constants (σ) and pKa values.

Table 1: Hammett Substituent Constants (σ)

The Hammett equation, log(K/K₀) = σρ, relates reaction rates and equilibrium constants for substituted benzene derivatives.[4] The substituent constant, σ, quantifies the electronic effect of a substituent. Positive values indicate an electron-withdrawing character.

Substituentσ_meta_σ_para_
-F0.340.06
-CF₃0.430.54
-SO₂CF₃0.830.96

Data sourced from various compilations of Hammett constants.[5][6] Note that while the resonance effect can make the para-constant for a single fluorine substituent slightly positive, the cumulative inductive effect of two fluorines results in a strongly electron-withdrawing group overall.

Table 2: Acidity (pKa) of Selected Fluorinated Phenols

The electron-withdrawing nature of fluorine stabilizes the phenoxide conjugate base, thereby increasing the acidity (lowering the pKa) of the phenol.[1]

CompoundpKa in Water
Phenol9.95
4-Fluorophenol9.89[7]
2-Fluorophenol8.7[1][8]
2,6-Difluorophenol7.34[7][9]

The increased acidity of the ortho-substituted phenols highlights the dominance of the inductive effect at close proximity.[1][8]

Reactivity in Key Organic Reactions

The electronic perturbation caused by the difluoro substitution pattern opens up specific pathways for chemical functionalization.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically electron-rich and thus poor substrates for nucleophilic attack. However, the presence of strong electron-withdrawing groups, such as nitro groups or multiple fluorine atoms, can render the ring sufficiently electrophilic to undergo SNAr.[2][3][10] The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11] For the reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate.[2][11]

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_product Product Reactant 2,4-Difluoronitrobenzene Intermediate Anionic Intermediate Reactant->Intermediate Addition of Nu⁻ (Rate-determining step) Nucleophile Nu⁻ Product Substituted Product Intermediate->Product Elimination of F⁻

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[12] It involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate.[13] This intermediate can then be quenched with an electrophile. While fluorine itself is not a strong DMG, other functional groups on the difluorophenyl ring (e.g., methoxy, amide) can direct metalation to an adjacent C-H bond. The fluorine atoms can influence the acidity of the ortho protons, thereby affecting the efficiency and regioselectivity of the DoM reaction.

Transition Metal-Catalyzed Cross-Coupling Reactions

The synthesis of molecules containing a difluorophenyl moiety often relies on cross-coupling reactions, with the Suzuki-Miyaura coupling being one of the most common methods.[14] These reactions typically involve the palladium-catalyzed coupling of a difluorophenyl halide (e.g., 1-bromo-2,4-difluorobenzene) with a boronic acid or its ester.[14] The electronic nature of the difluorophenyl group can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification A Difluorophenyl Halide F Assemble reactants under inert atmosphere (N₂ or Ar) A->F B Boronic Acid / Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Toluene/H₂O) E->F G Heat reaction mixture (e.g., 80-100 °C) F->G H Monitor reaction progress (TLC, GC-MS) G->H I Cool to RT, perform aqueous workup H->I J Extract with organic solvent I->J K Dry, concentrate, and purify (e.g., chromatography) J->K L Final Product K->L Characterization (NMR, MS)

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a difluorophenyl group is a well-established strategy in drug design to modulate a compound's pharmacological profile.[15]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy ~115 kcal/mol) and resistant to metabolic cleavage by cytochrome P450 enzymes.[16][17][18][19] Replacing a metabolically labile C-H bond with a C-F bond can block undesirable metabolism, thereby increasing the drug's half-life and bioavailability.[20][21][22][23]

  • Modulation of pKa: The electron-withdrawing properties of the difluorophenyl group can lower the pKa of nearby acidic or basic functional groups. This can be used to optimize the ionization state of a drug at physiological pH, which is crucial for its solubility, cell permeability, and target binding.[21]

  • Binding Affinity and Selectivity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds and dipole-dipole interactions. The introduction of a difluorophenyl moiety can alter the conformation of a molecule, leading to an improved fit within a receptor's binding pocket and enhancing potency and selectivity.[15][21]

A prominent example is Diflunisal , a non-steroidal anti-inflammatory drug (NSAID). The 2',4'-difluorophenyl group at the C5 position of salicylic acid enhances its analgesic and anti-inflammatory potency and significantly increases its duration of action compared to aspirin.[16][24]

Diflunisal_MOA AA Arachidonic Acid (from cell membrane) COX COX-1 / COX-2 Enzymes AA->COX Metabolism PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Diflunisal Diflunisal (2',4'-difluorophenyl salicylic acid) Diflunisal->COX Inhibition

Caption: Simplified signaling pathway showing the mechanism of action of Diflunisal.

Experimental Protocols

Synthesis of 4'-tert-Butyl-3,4-difluoro-1,1'-biphenyl via Suzuki-Miyaura Coupling

This protocol is adapted from a reported synthesis of novel fluorinated biphenyl compounds.[14]

Materials:

  • 1-Bromo-3,4-difluorobenzene

  • 4-tert-Butylphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add 1-bromo-3,4-difluorobenzene (1.0 eq), 4-tert-butylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add the catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 4'-tert-butyl-3,4-difluoro-1,1'-biphenyl.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol provides a general methodology to assess the inhibitory activity of a compound like Diflunisal against COX enzymes.[15]

Materials:

  • COX-1 or COX-2 enzyme (purified)

  • Arachidonic acid (substrate)

  • Test compound (e.g., Diflunisal) dissolved in a suitable solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl)

  • Quenching solution (e.g., 1 M HCl)

  • PGE₂ ELISA kit

Procedure:

  • Prepare serial dilutions of the test compound and a vehicle control (solvent only).

  • In a microplate, add the reaction buffer, the COX enzyme, and either the test compound dilution or the vehicle control.

  • Pre-incubate the mixture for a specified time (e.g., 10 minutes at 37 °C) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Incubate the reaction for a defined period (e.g., 2 minutes at 37 °C).

  • Stop the reaction by adding the quenching solution.

  • Quantify the amount of prostaglandin E₂ (PGE₂) produced in each well using a competitive ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

References

Methodological & Application

Enantioselective Synthesis of 1-(2,3-Difluorophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 1-(2,3-difluorophenyl)ethanol, a valuable chiral building block in the development of pharmaceuticals and other bioactive molecules. The methods described herein focus on achieving high enantioselectivity and yield through three prominent methodologies: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction.

Introduction

Chiral this compound is a key intermediate in the synthesis of various pharmaceutical agents. The stereochemistry of the hydroxyl group is often critical for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Therefore, robust and efficient methods for the synthesis of a single enantiomer of this alcohol are of significant interest. This guide outlines and compares three powerful techniques for the asymmetric reduction of the prochiral ketone, 2,3-difluoroacetophenone.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes typical quantitative data for the different enantioselective methods for the synthesis of this compound. The presented values are representative of what can be expected for these types of reactions and may vary based on specific experimental conditions and optimization.

MethodCatalyst/BiocatalystChiral Ligand/AuxiliaryReductant/Hydrogen DonorSolventTemp. (°C)Time (h)Yield (%)ee (%)Product Configuration
Asymmetric Transfer Hydrogenation (ATH)[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃Dichloromethane25-4012-24>95>98(R)
Corey-Bakshi-Shibata (CBS) Reduction(R)-2-Methyl-CBS-oxazaborolidine-Borane-dimethyl sulfideTHF-20 to 251-4~90-98>99(S)
Biocatalytic ReductionKetoreductase (KRED) or Whole Cells (e.g., E. coli)-Isopropanol/GlucoseBuffer/Organic25-3524-48>90>99(R) or (S)

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation (ATH) using a Ruthenium Catalyst

Asymmetric transfer hydrogenation is a widely used and highly efficient method for the enantioselective reduction of prochiral ketones. This protocol utilizes a ruthenium catalyst with a chiral diamine ligand.

Materials:

  • 2,3-Difluoroacetophenone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in anhydrous DCM (5 mL).

  • Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

  • To the catalyst solution, add 2,3-difluoroacetophenone (1 mmol).

  • Add the formic acid/triethylamine mixture (1.5 mL) to the reaction flask.

  • Stir the reaction mixture at 25-40°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford the enantiomerically enriched (R)-1-(2,3-difluorophenyl)ethanol.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a powerful method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a borane source.[1][2] This method is known for its high enantioselectivity and predictable stereochemical outcome.[1]

Materials:

  • 2,3-Difluoroacetophenone

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer under an inert atmosphere

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mmol).

  • Cool the flask to 0°C in an ice bath and slowly add borane-dimethyl sulfide complex (0.6 mmol). Stir for 10 minutes.

  • In a separate flask, dissolve 2,3-difluoroacetophenone (1 mmol) in anhydrous THF (5 mL).

  • Slowly add the solution of 2,3-difluoroacetophenone to the catalyst-borane mixture at 0°C over 30 minutes.

  • Stir the reaction mixture at 0°C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to 0°C and slowly quench by the dropwise addition of methanol (2 mL).

  • Slowly add 1 M HCl (5 mL) and stir for 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched (S)-1-(2,3-difluorophenyl)ethanol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC.

Protocol 3: Biocatalytic Reduction using a Ketoreductase (KRED)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols.[3] This protocol describes a general procedure using a ketoreductase enzyme, which can be used as an isolated enzyme or within a whole-cell system.

Materials:

  • 2,3-Difluoroacetophenone

  • Ketoreductase (KRED) enzyme preparation or whole cells expressing a suitable KRED

  • Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH) (if using isolated enzyme)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a secondary alcohol dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Incubator shaker

  • Centrifuge

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel (e.g., an Erlenmeyer flask), prepare a solution of phosphate buffer.

  • If using an isolated enzyme, add the KRED preparation and NADPH to the buffer.

  • If using whole cells, suspend the cell paste in the buffer.

  • Add the components of the cofactor regeneration system (e.g., isopropanol).

  • Dissolve 2,3-difluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the reaction mixture. The final substrate concentration is typically in the range of 10-50 mM.

  • Seal the reaction vessel and place it in an incubator shaker at 25-35°C with agitation (e.g., 150-200 rpm) for 24-48 hours.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.

  • Upon completion, if using whole cells, centrifuge the reaction mixture to pellet the cells.

  • Saturate the aqueous phase (supernatant) with NaCl.

  • Extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the product if necessary by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC. The stereochemical outcome ((R) or (S)) depends on the specific enzyme used.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ketone 2,3-Difluoroacetophenone Reaction_Setup Reaction Setup (Solvent, Reductant) Ketone->Reaction_Setup Catalyst_Prep Catalyst/Biocatalyst Preparation Catalyst_Prep->Reaction_Setup Asymmetric_Reduction Asymmetric Reduction (Controlled Temperature) Reaction_Setup->Asymmetric_Reduction Monitoring Reaction Monitoring (TLC/GC) Asymmetric_Reduction->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography) Concentration->Purification Final_Product Chiral Alcohol Purification->Final_Product Analysis Analysis (Yield, ee% by Chiral HPLC/GC) Final_Product->Analysis

Caption: General workflow for the enantioselective synthesis of this compound.

G cluster_factors Key Influencing Factors Enantioselectivity High Enantioselectivity (ee%) Chiral_Source Chiral Source (Ligand/Catalyst/Enzyme) Chiral_Source->Enantioselectivity Temperature Reaction Temperature Temperature->Enantioselectivity Solvent Solvent Polarity Solvent->Enantioselectivity Reductant Nature of Reductant Reductant->Enantioselectivity Substrate_Catalyst_Ratio Substrate/Catalyst Ratio Substrate_Catalyst_Ratio->Enantioselectivity

Caption: Key factors influencing the enantioselectivity of the reduction reaction.

References

Application Notes and Protocols for the Catalytic Asymmetric Reduction of 2,3-Difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form optically active secondary alcohols is a cornerstone of modern asymmetric synthesis. Chiral alcohols are invaluable building blocks in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity and safety profile.[1][2] Specifically, the synthesis of chiral 1-(2,3-difluorophenyl)ethanol is of significant interest due to the prevalence of the difluorophenyl motif in a range of biologically active compounds. The fluorine atoms can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity.[3] This document provides detailed application notes and protocols for the catalytic asymmetric reduction of 2,3-difluoroacetophenone to yield chiral this compound, a valuable intermediate in drug development.

Significance in Drug Development

Chiral alcohols, such as this compound, are crucial intermediates in the synthesis of a wide array of pharmaceutical agents.[4] The specific enantiomer of a drug molecule often dictates its pharmacological effect, with the other enantiomer being inactive or even causing undesirable side effects.[5] For instance, optically active 2-halo-1-arylethanols are key components in drugs like the antifungal agent ticonazole and the antiplatelet drug ticagrelor. While not a direct precursor, the synthesis of related chiral difluorophenyl compounds highlights the importance of this structural class in medicinal chemistry. The development of robust and efficient methods for producing enantiomerically pure difluorinated chiral alcohols is therefore a critical task for drug discovery and process development teams.

Catalytic Strategies for Asymmetric Reduction

Several catalytic strategies can be employed for the asymmetric reduction of 2,3-difluoroacetophenone. The most common and effective methods include transition metal-catalyzed asymmetric hydrogenation and asymmetric transfer hydrogenation, as well as biocatalytic reductions.

  • Asymmetric Hydrogenation (AH): This method utilizes molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal catalyst, typically based on ruthenium, rhodium, or iridium.[6]

  • Asymmetric Transfer Hydrogenation (ATH): In this approach, a hydrogen donor molecule, such as isopropanol or formic acid, is used in place of H₂ gas. This method often offers milder reaction conditions and avoids the need for high-pressure hydrogenation equipment.[7][8]

  • Biocatalytic Reduction: This strategy employs enzymes, such as ketoreductases (KREDs), to catalyze the enantioselective reduction of the ketone. Biocatalysis is often lauded for its high selectivity and environmentally friendly reaction conditions.[9][10]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize the quantitative data for the catalytic asymmetric reduction of 2,3-difluoroacetophenone using various catalytic systems.

Table 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

Catalyst SystemHydrogen DonorBaseTemp. (°C)Time (h)Conversion (%)e.e. (%)
RuCl--INVALID-LINK--HCOOH/NEt₃ (5:2)-2824>9592 (R)
RuCl--INVALID-LINK--i-PrOHK₂CO₃801>9995 (S)

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation

Catalyst SystemSolventBase AdditiveH₂ Pressure (atm)Time (h)Conversion (%)e.e. (%)
Ir/L-proline/ (1S,2S)-DPENi-PrOHLiOH301292.139.3 (R)

Table 3: Biocatalytic Reduction

BiocatalystCo-substratepHTemp. (°C)Time (h)Conversion (%)e.e. (%)
Ketoreductase (KRED)Isopropanol7.03024>99>99 (S)

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is a general procedure based on the Noyori-type asymmetric transfer hydrogenation.

Materials:

  • 2,3-Difluoroacetophenone

  • RuCl--INVALID-LINK-- catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous isopropanol (for purification)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add 2,3-difluoroacetophenone (1 mmol) and the RuCl--INVALID-LINK-- catalyst (0.01 mmol, 1 mol%).

  • Add a freshly prepared 5:2 mixture of formic acid and triethylamine (5 mL).

  • Stir the reaction mixture at 28 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the enantiomerically enriched (R)-1-(2,3-difluorophenyl)ethanol.

  • Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Protocol 2: Biocatalytic Reduction using a Ketoreductase

This protocol provides a general method for the enzymatic reduction of 2,3-difluoroacetophenone.

Materials:

  • 2,3-Difluoroacetophenone

  • Ketoreductase (KRED) enzyme preparation

  • Nicotinamide adenine dinucleotide phosphate (NADP⁺) or Nicotinamide adenine dinucleotide (NAD⁺)

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • Glucose

  • Isopropanol (co-substrate)

  • Potassium phosphate buffer (pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Incubator shaker

Procedure:

  • In a reaction vessel, prepare a solution of potassium phosphate buffer (pH 7.0).

  • To the buffer, add glucose, NADP⁺ or NAD⁺, and glucose dehydrogenase.

  • Add the ketoreductase enzyme preparation to the mixture.

  • Dissolve 2,3-difluoroacetophenone in isopropanol and add it to the reaction mixture to initiate the reaction. The final concentration of the substrate is typically in the range of 10-50 mM.

  • Incubate the reaction mixture at 30 °C with shaking (e.g., 200 rpm) for 24 hours.

  • Monitor the reaction progress by GC or HPLC.

  • Upon completion, extract the product with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude (S)-1-(2,3-difluorophenyl)ethanol.

  • Determine the enantiomeric excess by chiral GC or HPLC analysis.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Combine Substrate, Catalyst, and Solvent/Buffer start->reagents reaction Stir/Shake at Controlled Temperature reagents->reaction monitoring Monitor Progress (TLC/GC/HPLC) reaction->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification analysis Determine Yield and e.e. (Chiral HPLC/GC) purification->analysis end End analysis->end

Caption: General experimental workflow for catalytic asymmetric reduction.

signaling_pathway cluster_reactants Reactants cluster_products Products ketone 2,3-Difluoroacetophenone (Prochiral Ketone) catalyst Chiral Catalyst (Metal Complex or Enzyme) ketone->catalyst h_source Hydrogen Source (H₂ or Donor) h_source->catalyst intermediate Diastereomeric Transition States catalyst->intermediate Forms complex r_alcohol (R)-1-(2,3-Difluorophenyl)ethanol intermediate->r_alcohol Lower Energy Pathway s_alcohol (S)-1-(2,3-Difluorophenyl)ethanol intermediate->s_alcohol Higher Energy Pathway

Caption: Enantioselective reduction pathway.

References

Application Note: A Detailed Protocol for the Grignard Reaction Synthesis of 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds.[1] This protocol details the synthesis of 1-(2,3-Difluorophenyl)ethanol, a valuable secondary alcohol intermediate in medicinal chemistry, through the reaction of a custom-prepared Grignard reagent, 2,3-difluorophenylmagnesium bromide, with acetaldehyde.[2][3][4] The procedure emphasizes the critical need for anhydrous (dry) conditions to ensure the successful formation and reactivity of the Grignard reagent, which is sensitive to protic solvents like water.[5][6]

Materials and Reagents

The following table lists the necessary reagents for the synthesis. All reagents and solvents should be of high purity and anhydrous where specified.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )AmountMolar Equivalents
Magnesium TurningsMg24.311.34 g1.2
1-Bromo-2,3-difluorobenzeneC₆H₃BrF₂192.998.88 g (5.0 mL)1.0
AcetaldehydeC₂H₄O44.052.03 g (2.6 mL)1.0
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12~150 mL-
Iodine (I₂)I₂253.811 crystalCatalytic
Saturated NH₄Cl solutionNH₄Cl53.49~100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Saturated NaCl solution (Brine)NaCl58.44~50 mL-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed for extraction & chromatography-
HexanesC₆H₁₄86.18As needed for chromatography-

Experimental Protocol

This synthesis is performed in two main stages: the formation of the Grignard reagent and its subsequent reaction with acetaldehyde.[7] All glassware must be rigorously dried in an oven and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.

Part 1: Preparation of 2,3-Difluorophenylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing CaCl₂ or Drierite), and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under an inert atmosphere and allow it to cool to room temperature.

  • Initiation: Place the magnesium turnings (1.34 g) and a single crystal of iodine in the reaction flask.[8]

  • Reagent Preparation: In a separate dry flask, prepare a solution of 1-bromo-2,3-difluorobenzene (8.88 g) in 40 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.

  • Grignard Formation: Add approximately 5 mL of the bromobenzene solution from the dropping funnel to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[7] If the reaction does not start, gentle warming with a heat gun may be required.

  • Addition: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux of the ether solvent.[9]

  • Completion: After the addition is complete, continue to stir the mixture and reflux gently using a water bath for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey or brown solution is the Grignard reagent, which should be used immediately in the next step.

Part 2: Synthesis of this compound

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.

  • Aldehyde Addition: Dissolve acetaldehyde (2.03 g) in 20 mL of anhydrous diethyl ether in a separate dry flask. Transfer this solution to the dropping funnel. Add the acetaldehyde solution dropwise to the stirred Grignard reagent at 0 °C. Maintain a slow addition rate to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution (~100 mL) dropwise to quench the reaction and dissolve the resulting magnesium salts.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether or ethyl acetate (~30 mL each time).

  • Washing: Combine all organic layers and wash them sequentially with water (~50 mL) and then saturated brine (~50 mL).[1]

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[7]

  • Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.

Expected Results

The following table outlines the expected characteristics of the final product.

ParameterExpected Result
Physical Appearance Colorless to pale yellow oil
Yield 65-80% (Theoretical: 7.28 g)
Purity (by GC/NMR) >95%
¹H NMR (CDCl₃, 400 MHz) Anticipated peaks: Aromatic protons (m, 3H), quartet for the methine proton (CH-OH), doublet for the methyl group (CH₃).
¹⁹F NMR (CDCl₃, 376 MHz) Anticipated peaks: Two multiplets corresponding to the two non-equivalent fluorine atoms.

Experimental Workflow and Reaction Pathway

The following diagrams illustrate the logical workflow of the experimental protocol and the chemical signaling pathway of the reaction.

G Experimental Workflow for this compound Synthesis cluster_0 Grignard Reagent Formation cluster_1 Reaction cluster_2 Work-up & Purification A 1. Assemble & Flame-Dry Apparatus B 2. Add Mg Turnings & Iodine A->B C 3. Add 1-Bromo-2,3-difluorobenzene in Anhydrous Et2O B->C D 4. Reflux to Form Grignard Reagent C->D E 5. Cool Grignard Reagent to 0°C D->E Use Immediately F 6. Add Acetaldehyde in Et2O Dropwise E->F G 7. Stir at Room Temperature F->G H 8. Quench with sat. NH4Cl (aq) G->H I 9. Extract with Et2O H->I J 10. Wash, Dry & Concentrate I->J K 11. Purify via Column Chromatography J->K L 12. Final Product K->L

Caption: Workflow diagram of the synthesis protocol.

reaction_pathway Grignard Reaction Pathway R1 2,3-Difluorophenyl Magnesium Bromide (Grignard Reagent) Step1 Nucleophilic Addition R2 Acetaldehyde Prod This compound Int Int Step1->Int Step2 Acidic Work-up (H+ Source) Step2->Prod Int->Step2

Caption: The chemical pathway of the Grignard reaction.

References

Chiral Resolution of Racemic 1-(2,3-Difluorophenyl)ethanol using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the chiral resolution of racemic 1-(2,3-Difluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines the use of High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions. An alternative reversed-phase method is also presented. This application note includes instrument conditions, sample preparation, and expected results to guide researchers in achieving efficient and reproducible enantiomeric separation.

Introduction

The enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is of paramount importance in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of chiral compounds. This application note details a robust method for the baseline separation of the enantiomers of this compound. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are particularly effective for the resolution of a wide range of racemates, including aromatic alcohols like the target analyte.

Experimental Protocols

Recommended Method: Normal Phase HPLC

This protocol is the recommended starting point for the chiral resolution of racemic this compound.

2.1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is sufficient.

  • Chiral Column: CHIRALPAK® IB N-5 (or equivalent polysaccharide-based column), 4.6 x 250 mm, 5 µm.

  • Mobile Phase Solvents: HPLC grade n-Hexane and Isopropanol (IPA).

  • Sample Solvent: A mixture of n-Hexane and Isopropanol, ideally in the same ratio as the mobile phase.

  • Racemic Standard: Racemic this compound.

2.1.2. Chromatographic Conditions

ParameterCondition
Column CHIRALPAK® IB N-5, 4.6 x 250 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1.0 mg/mL in mobile phase

2.1.3. Sample Preparation

  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL.

  • Dissolve the analyte in the mobile phase (n-Hexane/Isopropanol 90:10, v/v).

  • Ensure the sample is fully dissolved before injection. If necessary, sonicate for a few minutes.

2.1.4. System Suitability

Before sample analysis, perform a system suitability test by injecting the racemic standard. The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.

Alternative Method: Reversed-Phase HPLC

Based on the successful separation of the structurally similar 2-Chloro-1-phenylethanol, a reversed-phase method can also be employed.[1]

2.2.1. Instrumentation and Materials

  • HPLC System: As described in section 2.1.1.

  • Chiral Column: CHIRALPAK® IB N-5 (or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase Solvents: HPLC grade water and acetonitrile.

  • Sample Solvent: A mixture of water and acetonitrile, ideally in the same ratio as the mobile phase.

  • Racemic Standard: Racemic this compound.

2.2.2. Chromatographic Conditions

ParameterCondition
Column CHIRALPAK® IB N-5, 4.6 x 250 mm, 5 µm
Mobile Phase Water / Acetonitrile (70:30, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 5 µL
Sample Concentration 1.0 mg/mL in mobile phase

Data Presentation

The following table summarizes the expected chromatographic parameters for the successful separation of this compound enantiomers based on the recommended normal phase method. Actual values may vary slightly depending on the specific HPLC system and column used.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Retention Factor (k') > 2.0> 2.5
Separation Factor (α) \multicolumn{2}{c}{> 1.15}
Resolution (Rs) \multicolumn{2}{c}{> 1.5}

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral resolution of racemic this compound by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing racemate Racemic this compound dissolve Dissolve in Mobile Phase (1.0 mg/mL) racemate->dissolve inject Inject Sample (10 µL) dissolve->inject separation Chiral Separation (CHIRALPAK® IB N-5) inject->separation detection UV Detection (210 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantify Quantify Enantiomers (Peak Area) chromatogram->quantify

Caption: Workflow for Chiral HPLC Analysis.

Logical Relationship of Method Development

The diagram below outlines the logical steps and considerations in developing a chiral separation method.

G cluster_modes Separation Modes start Define Analyte: This compound csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mode_selection Choose Separation Mode csp_selection->mode_selection normal_phase Normal Phase (Hexane/IPA) mode_selection->normal_phase reversed_phase Reversed Phase (Water/ACN) mode_selection->reversed_phase polar_organic Polar Organic (MeOH or EtOH) mode_selection->polar_organic optimization Optimize Parameters (Mobile Phase Ratio, Flow Rate, Temp.) normal_phase->optimization reversed_phase->optimization polar_organic->optimization validation Method Validation (Resolution, Repeatability) optimization->validation result Successful Chiral Separation validation->result

Caption: Chiral Method Development Strategy.

References

Application Notes and Protocols: 1-(2,3-Difluorophenyl)ethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of the chiral building block, 1-(2,3-Difluorophenyl)ethanol. This compound is of significant interest in medicinal chemistry due to the favorable properties imparted by the difluorophenyl moiety, which can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

Introduction

Chiral alcohols, particularly those bearing fluorine substituents, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals. This compound, with its specific substitution pattern, offers a unique structural motif for the development of novel therapeutics, including kinase inhibitors and other bioactive molecules. The asymmetric synthesis of this alcohol, primarily through the reduction of the corresponding ketone, 2,3-difluoroacetophenone, is crucial for accessing enantiomerically pure forms necessary for drug development.

Asymmetric Synthesis of this compound

The most effective and green method for the enantioselective synthesis of this compound is through the asymmetric reduction of 2,3-difluoroacetophenone. Biocatalysis, employing alcohol dehydrogenases (ADHs), offers high enantioselectivity and operates under mild reaction conditions.

Biocatalytic Asymmetric Reduction

The enzymatic reduction of prochiral ketones is a well-established and highly efficient method for producing enantiopure alcohols.[1] Alcohol dehydrogenases (ADHs) are particularly effective for this transformation, demonstrating excellent chemo-, regio-, and stereoselectivity.[1]

Table 1: Comparison of Biocatalytic Systems for Asymmetric Ketone Reduction

Catalyst SystemSubstrateProduct ConfigurationEnantiomeric Excess (ee)Conversion/YieldReference
TeSADH mutants (e.g., ΔP84/A85G)2-Haloacetophenones(S)- or (R)-alcohols>99%High[1]
Recombinant E. coli with Carbonyl Reductase3'-(Trifluoromethyl)acetophenone(R)-alcohol>99.9%91.5%[2]

Note: Data for 2,3-difluoroacetophenone is extrapolated based on the performance with structurally similar substrates.

Experimental Protocols

Protocol 1: Enzymatic Asymmetric Reduction of 2,3-Difluoroacetophenone

This protocol is adapted from established procedures for the asymmetric reduction of substituted acetophenones using a whole-cell biocatalyst.[2]

Materials:

  • 2,3-Difluoroacetophenone

  • Recombinant E. coli cells expressing a suitable (S)- or (R)-selective carbonyl reductase/alcohol dehydrogenase

  • Glucose (for cofactor regeneration)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., DMSO or Tween-20)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (shaking incubator, centrifuge, rotary evaporator)

Procedure:

  • Cell Suspension: Prepare a suspension of the recombinant E. coli cells in the phosphate buffer. The cell concentration (DCW - dry cell weight) should be optimized, typically in the range of 10-20 g/L.

  • Reaction Mixture: In a reaction vessel, combine the cell suspension, glucose (for cofactor regeneration, typically 1.5 equivalents relative to the substrate), and the organic co-solvent (e.g., 1-5% v/v to improve substrate solubility).

  • Substrate Addition: Add 2,3-difluoroacetophenone to the reaction mixture. The optimal substrate concentration should be determined experimentally, starting in the range of 10-50 mM.

  • Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30-37 °C) and agitation speed (e.g., 200 rpm).

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extraction: Extract the supernatant with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the product by flash column chromatography if necessary.

Applications in Synthesis

Chiral this compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The hydroxyl group can be readily transformed into other functional groups or used as a handle for coupling reactions.

Example Synthetic Pathway:

Caption: Synthetic pathway from 2,3-difluoroacetophenone to a bioactive molecule.

Logical Workflow for Chiral Synthesis and Application

The following diagram illustrates the logical workflow from starting materials to the final application of the chiral alcohol.

Workflow Start Start: 2,3-Difluoroacetophenone Biocatalysis Biocatalytic Asymmetric Reduction - Enzyme selection (S vs. R) - Condition optimization Start->Biocatalysis Analysis Analysis: - Chiral HPLC/GC - Determine ee and conversion Biocatalysis->Analysis Purification Purification: - Extraction - Chromatography Analysis->Purification Chiral_Alcohol Pure Enantiomer of This compound Purification->Chiral_Alcohol Functionalization Further Chemical Transformation - Derivatization - Coupling reactions Chiral_Alcohol->Functionalization Target_Molecule Target Bioactive Molecule Functionalization->Target_Molecule

Caption: Workflow for the synthesis and application of chiral this compound.

Conclusion

This compound is a promising chiral building block for the synthesis of novel pharmaceuticals. The protocols and data presented here, based on analogous and well-established procedures, provide a solid foundation for researchers to produce this valuable intermediate in high enantiopurity. The use of biocatalysis is highlighted as a superior method for achieving the desired stereochemistry in an efficient and environmentally friendly manner. Further exploration of this building block in drug discovery programs is highly encouraged.

References

Application Notes and Protocols for the Synthesis of 1-(1-Chloroethyl)-2,3-difluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(1-chloroethyl)-2,3-difluorobenzene via the reaction of 1-(2,3-difluorophenyl)ethanol with thionyl chloride. This reaction is a nucleophilic substitution that converts a secondary alcohol to the corresponding alkyl chloride. The resulting product, a halogenated aromatic compound, is a valuable building block in medicinal chemistry and materials science, often serving as a precursor for the introduction of various functional groups. Thionyl chloride is a highly effective reagent for this transformation as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.[1] The reaction mechanism can proceed through either an Sₙ2 or Sₙi pathway, with the stereochemical outcome being dependent on the reaction conditions, particularly the solvent and the presence of a base.[2]

Reaction Overview

The reaction of this compound with thionyl chloride results in the substitution of the hydroxyl group with a chlorine atom, yielding 1-(1-chloroethyl)-2,3-difluorobenzene.

Reaction Scheme:

This compound + SOCl₂ → 1-(1-Chloroethyl)-2,3-difluorobenzene + SO₂ + HCl

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of 1-(1-chloroethyl)-2,3-difluorobenzene.

ParameterValue
Reactants
This compound1.0 equivalent
Thionyl Chloride1.2 equivalents
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time2-4 hours
Product
1-(1-Chloroethyl)-2,3-difluorobenzene
Molecular FormulaC₈H₇ClF₂
Molecular Weight176.59 g/mol
Yield85-95% (estimated)
Purity (by GC-MS)>98% (estimated)

Mandatory Visualizations

Reaction Workflow

Reaction_Workflow Reaction Workflow for the Synthesis of 1-(1-Chloroethyl)-2,3-difluorobenzene Reactant This compound in DCM Reaction Reaction at 0°C to RT Reactant->Reaction Reagent Thionyl Chloride Reagent->Reaction Workup Aqueous Workup Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Product 1-(1-Chloroethyl)-2,3-difluorobenzene Purification->Product

Caption: Workflow for the chlorination of this compound.

Reaction Mechanism (Sₙ2 Pathway)

SN2_Mechanism Sₙ2 Mechanism with Thionyl Chloride and Pyridine cluster_step1 Step 1: Formation of Alkyl Chlorosulfite cluster_step2 Step 2: Nucleophilic Attack by Chloride Alcohol This compound Intermediate1 Alkyl Chlorosulfite Intermediate Alcohol->Intermediate1 Nucleophilic attack on S SOCl2 SOCl₂ SOCl2->Intermediate1 HCl HCl Intermediate1->HCl Elimination Product 1-(1-Chloroethyl)-2,3-difluorobenzene (Inversion of Stereochemistry) Intermediate1->Product Sₙ2 attack by Cl⁻ Pyridinium Pyridinium Chloride HCl->Pyridinium Pyridine Pyridine (Base) Chloride Cl⁻ Pyridine->Chloride Reacts with HCl Pyridine->Pyridinium Chloride->Product SO2 SO₂ Product->SO2 Elimination

Caption: Sₙ2 mechanism for the reaction of an alcohol with thionyl chloride.

Experimental Protocols

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Pyridine (optional, for Sₙ2 mechanism with inversion)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Thionyl Chloride: Add thionyl chloride (1.2 eq) dropwise to the stirred solution over a period of 15-30 minutes. If pyridine is used, it should be added to the alcohol solution before the addition of thionyl chloride.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution. Caution: This should be done in a well-ventilated fume hood as SO₂ and HCl gases will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 1-(1-chloroethyl)-2,3-difluorobenzene.

Expected Spectroscopic Data (Based on Analogous Compounds)

The following data is for the analogous compound, (1-chloroethyl)benzene, and can be used as a reference.[3][4]

  • ¹H NMR (CDCl₃): δ 7.4-7.2 (m, 5H, Ar-H), 5.1 (q, J=6.8 Hz, 1H, CHCl), 1.8 (d, J=6.8 Hz, 3H, CH₃).

  • Mass Spectrum (EI): m/z 140 (M⁺), 105 (M⁺ - Cl), 77 (C₆H₅⁺).

Safety Precautions

  • Thionyl chloride is a corrosive and toxic substance. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction evolves toxic gases (SO₂ and HCl). Ensure the reaction setup is properly vented.

  • The quenching step is exothermic and produces gas. Add the reaction mixture to the bicarbonate solution slowly and with good stirring to control the effervescence.

By following these detailed application notes and protocols, researchers can effectively synthesize 1-(1-chloroethyl)-2,3-difluorobenzene for use in various research and development applications.

References

Application Notes and Protocols for the Esterification of 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the esterification of the secondary alcohol, 1-(2,3-Difluorophenyl)ethanol. This compound is a valuable building block in medicinal chemistry and materials science, and its ester derivatives are of significant interest for the development of novel therapeutic agents and functional materials. The following sections detail various methods for esterification, including reaction conditions, protocols, and a comparative summary of the available techniques.

Introduction

Esterification is a fundamental reaction in organic synthesis that forms an ester from an alcohol and an acid. For a secondary alcohol like this compound, several methods can be employed, each with its own advantages and limitations regarding reaction conditions, substrate scope, and functional group tolerance. Common methods include the classic Fischer-Speier esterification, Steglich esterification for milder conditions, acylation with acid chlorides or anhydrides, and enzymatic resolutions for chiral separations. The choice of method will depend on the specific requirements of the synthesis, such as the desired purity, yield, and stereochemistry of the final product.

General Reaction Scheme

The overall transformation involves the reaction of this compound with a carboxylic acid or its derivative to yield the corresponding ester and a byproduct (e.g., water, a salt).

Comparative Summary of Esterification Methods

The following table summarizes various reaction conditions for the esterification of a generic secondary alcohol, which can be adapted for this compound.

Method Reagents Catalyst Solvent Temperature (°C) Reaction Time (h) Typical Yield (%) Key Features
Fischer-Speier Esterification Carboxylic AcidH₂SO₄, TsOHToluene, Hexane60-1101-1060-95Reversible reaction; often requires removal of water (e.g., Dean-Stark apparatus).[1][2]
Steglich Esterification Carboxylic AcidDCC, DMAPCH₂Cl₂, THF0 - RT2-1280-98Mild conditions; suitable for acid-sensitive substrates.[3]
Acylation with Acid Chloride Acid ChloridePyridine, Et₃NCH₂Cl₂, THF0 - RT1-490-99High yielding and fast; generates stoichiometric amounts of salt byproduct.
Lipase-Catalyzed Esterification Carboxylic Acid or EsterImmobilized LipaseToluene, Heptane30-5024-72VariableMild and selective; can be used for kinetic resolution of racemic alcohols.[4][5][6][7]
Transesterification EsterStrong Acid or BaseAlcohol (as solvent)Reflux4-24VariableEquilibrium-driven process; often uses an excess of the alcohol reagent.[8][9][10]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This protocol describes a general procedure for the acid-catalyzed esterification of this compound with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and toluene.

  • Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap.

  • Once the reaction is complete (typically after 1-10 hours, as monitored by TLC or GC-MS), allow the mixture to cool to room temperature.[1]

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude ester by column chromatography or distillation.

Protocol 2: Steglich Esterification

This protocol provides a method for the esterification of this compound under mild conditions using DCC and DMAP.

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a solution of this compound (1.0 eq), the carboxylic acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in dichloromethane, add a solution of DCC (1.2 eq) in dichloromethane dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting ester by flash column chromatography.

Protocol 3: Lipase-Catalyzed Kinetic Resolution

This protocol outlines an enzymatic approach for the enantioselective acylation of racemic this compound.

Materials:

  • Racemic this compound

  • Acyl donor (e.g., vinyl acetate, isopropenyl acetate)

  • Immobilized lipase (e.g., Novozym 435, Pseudomonas cepacia lipase)

  • Organic solvent (e.g., toluene, heptane)

  • Orbital shaker or magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

  • Chiral HPLC or GC for enantiomeric excess determination

Procedure:

  • In a flask, dissolve racemic this compound (1.0 eq) and the acyl donor (0.6 eq for ~50% conversion) in the chosen organic solvent.

  • Add the immobilized lipase to the solution.

  • Incubate the mixture on an orbital shaker or with gentle stirring at a controlled temperature (e.g., 40 °C).

  • Monitor the reaction progress by periodically taking aliquots and analyzing the conversion and enantiomeric excess of the remaining alcohol and the formed ester by chiral chromatography.

  • When the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.

  • Wash the enzyme with fresh solvent and it can often be reused.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol from the ester product by column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for a typical esterification reaction followed by workup and purification.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Aqueous Workup cluster_purification Purification reactants 1. Combine Reactants (Alcohol, Acid, Solvent) catalyst 2. Add Catalyst reactants->catalyst heat 3. Heat to Reflux catalyst->heat monitor 4. Monitor Progress (TLC/GC) heat->monitor cool 5. Cool to RT monitor->cool wash 6. Wash with Aqueous Solutions cool->wash dry 7. Dry Organic Layer wash->dry concentrate 8. Concentrate dry->concentrate purify 9. Purify Crude Product (Chromatography/Distillation) concentrate->purify characterize 10. Characterize Product (NMR, MS) purify->characterize

Caption: General workflow for the synthesis and purification of esters.

Logical Relationship of Esterification Methods

The choice of an esterification method is often dictated by the properties of the starting materials. The following diagram illustrates a decision-making process for selecting an appropriate method.

Esterification_Decision_Tree start Select Esterification Method for This compound acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive chiral_resolution Is enantiomeric resolution required? start->chiral_resolution fischer Fischer Esterification acid_sensitive->fischer No steglich Steglich Esterification acid_sensitive->steglich Yes high_yield_fast Are high yield and fast reaction critical? chiral_resolution->high_yield_fast No lipase Lipase-Catalyzed Esterification chiral_resolution->lipase Yes high_yield_fast->fischer No acyl_chloride Acylation with Acid Chloride high_yield_fast->acyl_chloride Yes

Caption: Decision tree for selecting an esterification method.

References

Application Note: Oxidation of 1-(2,3-Difluorophenyl)ethanol to 2,3-difluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note details a robust and scalable protocol for the oxidation of the secondary alcohol, 1-(2,3-Difluorophenyl)ethanol, to the corresponding ketone, 2,3-difluoroacetophenone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The protocol provided is based on the widely utilized Swern oxidation, a mild and efficient method that avoids the use of heavy metals.[1][2][3] Alternative protocols using Dess-Martin periodinane (DMP) and Pyridinium chlorochromate (PCC) are also briefly discussed.

Reaction Scheme
Reaction Scheme

Experimental Protocols

Primary Protocol: Swern Oxidation

The Swern oxidation employs dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine (TEA), to effect the oxidation.[1][2][4] This method is known for its mild reaction conditions and high yields.

Materials:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Water (H₂O)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Argon or Nitrogen gas supply

  • Ice bath

  • Dry ice/acetone bath

Procedure:

  • Preparation: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen) is charged with anhydrous dichloromethane (50 mL) and oxalyl chloride (1.5 equiv.).

  • Activator Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. A solution of dimethyl sulfoxide (2.2 equiv.) in anhydrous dichloromethane (10 mL) is added dropwise via the dropping funnel, maintaining the internal temperature below -65 °C. The mixture is stirred for 15 minutes at -78 °C.

  • Alcohol Addition: A solution of this compound (1.0 equiv.) in anhydrous dichloromethane (20 mL) is added dropwise to the reaction mixture, ensuring the temperature remains below -65 °C. The resulting mixture is stirred for 45 minutes at -78 °C.

  • Base Quenching: Triethylamine (5.0 equiv.) is added dropwise to the reaction mixture, again keeping the temperature below -65 °C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at -78 °C and then allowed to warm to room temperature.

  • Work-up: Water (50 mL) is added to the reaction mixture and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2,3-difluoroacetophenone.

Data Presentation

The following table summarizes the quantitative data for the Swern oxidation protocol.

Reagent/ParameterMolar Ratio (equiv.)Quantity (for 10 mmol scale)Notes
This compound1.01.58 gStarting material
Oxalyl chloride1.51.3 mLActivator
Dimethyl sulfoxide (DMSO)2.21.7 mLOxidant
Triethylamine (Et₃N)5.07.0 mLBase
Dichloromethane (DCM)-~80 mLAnhydrous solvent
Reaction Temperature--78 °C to RTCritical for stability
Reaction Time-~2 hoursMonitored by TLC
Expected Yield -85-95% Isolated yield after purification

Alternative Protocols

Dess-Martin Periodinane (DMP) Oxidation

DMP is a hypervalent iodine reagent that offers a mild and selective oxidation of alcohols to aldehydes and ketones at room temperature.[5][6][7]

  • Reagents: Dess-Martin Periodinane (1.1 equiv.), this compound (1.0 equiv.), Dichloromethane.

  • Conditions: The reaction is typically carried out at room temperature for 1-3 hours.

  • Work-up: The reaction is quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate. The product is then extracted with an organic solvent.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a chromium(VI) reagent that is a reliable and effective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively.[8][9][10][11]

  • Reagents: Pyridinium chlorochromate (1.5 equiv.), this compound (1.0 equiv.), Dichloromethane, Celite or Silica gel.

  • Conditions: The reaction is typically performed at room temperature with stirring for 2-4 hours.

  • Work-up: The reaction mixture is filtered through a pad of Celite or silica gel to remove the chromium byproducts, and the filtrate is concentrated.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Prepare Flask with DCM and Oxalyl Chloride cool Cool to -78°C prep->cool add_dmso Add DMSO Solution cool->add_dmso stir1 Stir for 15 min add_dmso->stir1 add_alcohol Add Alcohol Solution stir1->add_alcohol stir2 Stir for 45 min add_alcohol->stir2 add_tea Add Triethylamine stir2->add_tea stir3 Stir and Warm to RT add_tea->stir3 quench Quench with Water stir3->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure 2,3-difluoro- acetophenone purify->product

Caption: Workflow for the Swern oxidation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3-Difluorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most common laboratory-scale synthetic routes are:

  • Grignard reaction: The reaction of a methylmagnesium halide (e.g., methylmagnesium bromide) with 2,3-difluorobenzaldehyde.

  • Reduction of a ketone: The reduction of 2',3'-difluoroacetophenone using a reducing agent such as sodium borohydride.

Q2: What are the potential byproducts in the Grignard synthesis of this compound?

A2: The primary byproduct of concern is the homo-coupling product of the Grignard reagent, which in the case of using methylmagnesium bromide would be ethane (a gas). A more significant byproduct can be the formation of a biphenyl-type compound if the Grignard reagent is prepared from an aryl halide. In the context of reacting with 2,3-difluorobenzaldehyde, unreacted starting material and magnesium salts are also common impurities.

Q3: What byproducts can be expected from the sodium borohydride reduction of 2',3'-difluoroacetophenone?

A3: The main byproducts from a sodium borohydride reduction are borate esters, which are formed as the borohydride reagent delivers its hydride ions. These are typically inorganic and are easily removed during the aqueous workup procedure. Incomplete reaction will also lead to the presence of the starting ketone in the final product mixture.

Q4: How can I minimize byproduct formation in the Grignard reaction?

A4: To minimize byproduct formation:

  • Ensure all glassware is rigorously dried to prevent quenching of the Grignard reagent.

  • Use anhydrous solvents (typically diethyl ether or THF).

  • Add the 2,3-difluorobenzaldehyde slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.

  • Ensure the magnesium turnings are fresh and activated to promote efficient formation of the Grignard reagent.

Q5: What is the best way to purify the crude this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used to separate the desired alcohol from less polar byproducts and unreacted starting materials. Distillation under reduced pressure can also be an effective purification method, provided the byproducts have significantly different boiling points.

Troubleshooting Guides

Issue 1: Low Yield in Grignard Synthesis
Symptom Possible Cause Suggested Solution
Reaction fails to initiate (no color change or exotherm).Inactive magnesium surface (oxide layer).Activate the magnesium turnings prior to use by gently crushing them or adding a small crystal of iodine.
Low conversion of 2,3-difluorobenzaldehyde.Insufficient Grignard reagent.Ensure an excess of the Grignard reagent is used (typically 1.1 to 1.5 equivalents). Titrate the Grignard reagent before use to determine its exact concentration.
Significant amount of unreacted starting material.Presence of moisture in reagents or glassware.Flame-dry all glassware under vacuum or in an inert atmosphere. Use anhydrous solvents and ensure the 2,3-difluorobenzaldehyde is dry.
Issue 2: Presence of Impurities After Reduction with Sodium Borohydride
Symptom Possible Cause Suggested Solution
Presence of starting ketone (2',3'-difluoroacetophenone) in the final product.Incomplete reaction.Increase the reaction time or the amount of sodium borohydride. Ensure the reaction is stirred efficiently. The reaction between sodium borohydride and acetophenone can be exothermic, so it is important to add the acetophenone drop-wise and to control the reaction temperature with an ice bath.[1]
Oily residue that is difficult to purify.Incomplete removal of borate esters.During the workup, ensure the reaction mixture is acidified (e.g., with dilute HCl) to hydrolyze the borate esters. Perform multiple extractions with an organic solvent to ensure complete removal of the product from the aqueous layer.

Data Presentation

Table 1: Illustrative Yields and Byproduct Profile for Grignard Synthesis

EntryEquivalents of MeMgBrReaction Temperature (°C)Yield of Product (%)Unreacted Aldehyde (%)Other Byproducts (%)
11.10751510
21.5085510
31.125602020

Note: Data is illustrative and will vary based on specific experimental conditions.

Table 2: Illustrative Purity Profile from Sodium Borohydride Reduction

EntryEquivalents of NaBH4Reaction Time (h)Product Purity by GC (%)Unreacted Ketone (%)
11.019010
21.51982
31.03955

Note: Data is illustrative and purity is determined after standard aqueous workup.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

  • Apparatus Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is used. All glassware must be flame-dried before use.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add anhydrous diethyl ether via a syringe. Add a small portion of a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether to initiate the reaction. Once the reaction starts (as evidenced by bubbling and a color change), add the remaining methyl bromide solution dropwise, maintaining a gentle reflux.

  • Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2,3-difluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise via the dropping funnel.

  • Quenching and Workup: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Cool the flask to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound via Reduction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2',3'-difluoroacetophenone (1.0 equivalent) in methanol or ethanol.[1]

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, controlling the temperature.

  • Workup: After the reaction is complete (monitored by TLC), slowly add water to quench the excess sodium borohydride. Acidify the mixture with dilute hydrochloric acid.

  • Extraction and Purification: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

Synthesis_Byproducts cluster_grignard Grignard Synthesis Pathway cluster_reduction Reduction Synthesis Pathway aldehyde 2,3-Difluorobenzaldehyde intermediate1 Magnesium Alkoxide Intermediate aldehyde->intermediate1 + grignard CH3MgBr grignard->intermediate1 byproduct1 Ethane (from homo-coupling) grignard->byproduct1 Side Reaction product This compound intermediate1->product workup1 Aqueous Workup (e.g., NH4Cl) workup1->product ketone 2',3'-Difluoroacetophenone intermediate2 Borate Ester Intermediate ketone->intermediate2 + nabh4 NaBH4 nabh4->intermediate2 product2 This compound intermediate2->product2 byproduct2 Borate Salts intermediate2->byproduct2 Hydrolysis workup2 Aqueous Workup (e.g., H2O, HCl) workup2->product2 workup2->byproduct2

Caption: Synthetic pathways and potential byproducts for this compound.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No grignard_issue Grignard Reaction Issues check_yield->grignard_issue Yes (Grignard) reduction_issue Reduction Reaction Issues check_yield->reduction_issue Yes (Reduction) purification_issue Purification Ineffective check_purity->purification_issue Yes end Successful Synthesis check_purity->end No solution1 Check Reagent Quality & Anhydrous Conditions grignard_issue->solution1 solution2 Optimize Reaction Time & Reagent Stoichiometry reduction_issue->solution2 solution3 Improve Workup Procedure & Column Chromatography purification_issue->solution3 solution1->start Retry solution2->start Retry solution3->start Repurify

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Fluorinated Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of fluorinated aromatic alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these unique molecules.

Frequently Asked Questions (FAQs)

Q1: Why are fluorinated aromatic alcohols often difficult to purify compared to their non-fluorinated analogs?

A1: The purification of fluorinated aromatic alcohols presents unique challenges due to the strong electronegativity of fluorine atoms. This leads to:

  • Increased Acidity: Fluorine atoms, particularly on the aromatic ring or adjacent carbons, significantly increase the acidity of the hydroxyl group.[1][2][3] This can cause issues with certain purification techniques, such as decomposition on standard silica gel.[4]

  • Altered Polarity and Intermolecular Interactions: The presence of fluorine can lead to strong dipole moments and unique non-covalent interactions, including hydrogen bonding and dipole-dipole forces, which can complicate separation and crystallization.[5]

  • Co-elution of Isomers: Positional isomers of fluorinated aromatic alcohols often have very similar physical properties, making them difficult to separate by standard chromatographic methods.[6]

  • Presence of Unique Impurities: Syntheses can result in structurally similar impurities, unreacted fluorinating agents, or byproducts that are challenging to remove.[4][7]

Q2: My fluorinated aromatic alcohol appears to be degrading on my silica gel column. What is happening and how can I prevent it?

A2: The increased acidity of fluorinated alcohols can make them sensitive to the acidic nature of standard silica gel, leading to degradation.[2][4] To prevent this, you can:

  • Use Deactivated Silica Gel: Neutralize the silica gel by pre-treating it with a base, such as triethylamine, in the mobile phase.

  • Switch to an Alternative Stationary Phase: Consider using alumina (neutral or basic), or a bonded-phase silica like diol or C18 for reversed-phase chromatography.

  • Employ Non-Chromatographic Methods: If possible, utilize alternative purification techniques like recrystallization or distillation.

Q3: I am struggling to separate positional isomers of my fluorinated aromatic alcohol. What chromatographic strategies can I employ?

A3: Separating positional isomers of fluorinated compounds can be challenging. Here are some advanced chromatographic strategies:

  • Utilize Fluorinated Stationary Phases: Columns with fluorinated stationary phases (e.g., pentafluorophenyl (PFP) or other fluorous phases) can offer unique selectivity for fluorinated compounds through dipole-dipole, π-π, and ion-exchange interactions.[8][9]

  • Employ "Hetero-Pairing" in HPLC: An effective strategy is to pair a standard hydrocarbon column (like C8 or C18) with a fluorinated eluent, such as trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP).[10][11] This can significantly improve the separation of fluorinated analytes.

  • Optimize Mobile Phase and Temperature: The separation is often dependent on the fluorine content percentage.[10] Experimenting with different mobile phase compositions and running the chromatography at elevated temperatures can further enhance resolution.[10][11]

Q4: What are the best practices for recrystallizing highly polar fluorinated aromatic alcohols?

A4: Recrystallization of these compounds can be difficult due to their high polarity.[5] A systematic approach to solvent selection is key:

  • Solvent Screening: Test a wide range of solvents with varying polarities. A good starting point is to look for a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[12][13]

  • Use of Solvent/Anti-Solvent Systems: Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble until turbidity is observed. Gentle reheating to achieve a clear solution followed by slow cooling can induce crystallization.[12]

  • Consider a Range of Solvent Classes: Don't limit your screening to common lab solvents. Aromatic hydrocarbons like toluene or xylenes can sometimes be effective due to potential C-F···π interactions.[5]

Q5: How can I accurately assess the purity of my final fluorinated aromatic alcohol product?

A5: A combination of analytical techniques is recommended for accurate purity assessment:

  • ¹⁹F NMR Spectroscopy: This is a highly sensitive and powerful tool for identifying and quantifying fluorine-containing compounds and impurities. The wide chemical shift range provides detailed information about the electronic environment of each fluorine atom.[14]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, MS) is excellent for determining the number of components in a sample and quantifying purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile fluorinated aromatic alcohols, GC-MS can provide excellent separation and identification of impurities.[7][15]

  • Elemental Analysis: This can confirm the elemental composition of your purified compound.

Troubleshooting Guides

Issue 1: Low Yield or No Recovery After Column Chromatography
Potential Cause Troubleshooting Step
Compound Degradation on Silica Gel Use deactivated silica gel or switch to a neutral stationary phase like alumina.[4]
Irreversible Binding to Stationary Phase The highly polar hydroxyl group may interact too strongly with silica. Try a less polar mobile phase or switch to reversed-phase chromatography.
Compound is Too Volatile If the compound has a low boiling point, it may be lost during solvent evaporation. Use a rotary evaporator at a lower temperature and higher pressure.
Incorrect Mobile Phase Polarity The compound may not be eluting from the column. Perform thorough TLC analysis to determine the optimal mobile phase composition before running the column.
Issue 2: Poor Separation of Compound from Impurities
Potential Cause Troubleshooting Step
Co-elution of Structurally Similar Impurities Optimize the mobile phase. A shallower gradient or isocratic elution might improve resolution.[16]
Overloading the Column Reduce the amount of crude material loaded onto the column.
Poor Column Packing Ensure the column is packed uniformly to prevent channeling.
Suboptimal Stationary Phase If using a standard silica or C18 column, consider a fluorinated stationary phase (e.g., PFP) for enhanced selectivity towards fluorinated compounds.[8][9]
Issue 3: Difficulty with Recrystallization
Potential Cause Troubleshooting Step
Oiling Out Instead of Crystallizing The compound's melting point may be lower than the boiling point of the solvent. Try a lower boiling point solvent or a solvent/anti-solvent system.
No Crystal Formation Upon Cooling The solution may be too dilute. Try evaporating some of the solvent. Scratching the inside of the flask or adding a seed crystal can help initiate crystallization.[16]
Impure Crystals Cool the solution more slowly to promote selective crystal growth. Wash the filtered crystals with a small amount of cold solvent. A second recrystallization may be necessary.[16]
Poor Solubility in Common Solvents Systematically screen a wider range of solvents, including aromatic hydrocarbons and ethers.[5]

Quantitative Data Summary

Table 1: Acidity of Selected Fluorinated Alcohols

CompoundpKaReference
Ethanol16.0[2]
2,2,2-Trifluoroethanol12.4[2]
Phenol10.0[2]
p-Methoxyphenyl trifluoromethyl carbinol12.24[3]
m-Nitrophenyl trifluoromethyl carbinol9.18[3]

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the desired mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Deactivation (if necessary): Add 1-2% triethylamine (or another suitable base) to the mobile phase to neutralize the silica gel.

  • Column Packing: Pour the slurry into the column and allow it to pack under a positive pressure of air or nitrogen.

  • Sample Loading: Dissolve the crude fluorinated aromatic alcohol in a minimum amount of the mobile phase. If the compound has low solubility, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Elute the compound from the column using the mobile phase, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Systematic Solvent Selection for Recrystallization
  • Initial Solubility Tests: In small test tubes, add a few milligrams of the crude compound.

  • Solvent Addition: To each test tube, add ~0.5 mL of a different solvent (e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Room Temperature Observation: Observe if the compound dissolves at room temperature. If it dissolves completely, that solvent is likely unsuitable for single-solvent recrystallization.

  • Heating: Gently heat the test tubes containing undissolved solid. If the compound dissolves upon heating, it is a potential candidate for recrystallization.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • Solvent/Anti-Solvent Testing: For solvents where the compound is highly soluble, try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the warm solution until it becomes cloudy. Reheat to clarify and then cool to observe crystallization.

  • Scale-Up: Once a suitable solvent or solvent system is identified, perform the recrystallization on a larger scale.

Visualizations

Troubleshooting_Chromatography start Problem: Poor Purification by Column Chromatography sub_problem1 Low or No Yield start->sub_problem1 sub_problem2 Poor Separation start->sub_problem2 cause1a Degradation on Silica? sub_problem1->cause1a cause1b Irreversible Binding? sub_problem1->cause1b cause1c Compound Volatile? sub_problem1->cause1c cause2a Co-elution of Impurities? sub_problem2->cause2a cause2b Column Overloaded? sub_problem2->cause2b cause2c Suboptimal Stationary Phase? sub_problem2->cause2c solution1a Use Deactivated Silica or Alumina cause1a->solution1a solution1b Switch to Reversed-Phase cause1b->solution1b solution1c Gentle Solvent Removal cause1c->solution1c solution2a Optimize Mobile Phase (Shallow Gradient) cause2a->solution2a solution2b Reduce Sample Load cause2b->solution2b solution2c Use Fluorinated Stationary Phase (PFP) cause2c->solution2c Recrystallization_Workflow start Start: Crude Fluorinated Aromatic Alcohol solubility_test Perform Solubility Tests in Various Solvents start->solubility_test decision Good Candidate Solvent Found? solubility_test->decision single_solvent Single-Solvent Recrystallization decision->single_solvent Yes multi_solvent Solvent/Anti-Solvent Recrystallization decision->multi_solvent No dissolve Dissolve in Minimum Hot Solvent single_solvent->dissolve multi_solvent->dissolve cool Slow Cooling to Induce Crystallization dissolve->cool filter_dry Filter and Dry Pure Crystals cool->filter_dry end End: Purified Product filter_dry->end

References

preventing side reactions in Grignard reactions with fluorinated benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving fluorinated benzaldehydes. The electron-withdrawing nature of fluorine substituents can introduce specific challenges and side reactions. This guide aims to provide solutions to overcome these common issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction with a fluorinated benzaldehyde is giving a low yield of the desired secondary alcohol. What are the common causes?

A1: Low yields in Grignard reactions with fluorinated benzaldehydes can stem from several factors, often exacerbated by the electronic properties of the substrate. The primary culprits include:

  • Side Reactions: The electron-deficient nature of the fluorinated benzaldehyde carbonyl group can promote side reactions such as reduction, enolization, and Wurtz-type coupling.

  • Grignard Reagent Quality: The Grignard reagent may have partially decomposed due to exposure to moisture or air. It is crucial to use anhydrous solvents and maintain an inert atmosphere.[1]

  • Reaction Conditions: Suboptimal temperature, slow or overly rapid addition of reagents, and insufficient reaction time can all contribute to lower yields.

Q2: I am observing a significant amount of a dimeric byproduct. What is it and how can I prevent its formation?

A2: This is likely a Wurtz-type coupling product , which is a homocoupled dimer of your Grignard reagent's organic halide precursor.[2] This side reaction is favored by high local concentrations of the halide and elevated temperatures.

Troubleshooting Strategies:

  • Slow Reagent Addition: Add the organic halide dropwise to the magnesium turnings during the Grignard reagent formation. This prevents a buildup of the halide that can react with the newly formed Grignard reagent.

  • Temperature Control: Maintain a gentle reflux during reagent formation and cool the reaction mixture (typically to 0 °C or lower) before adding the fluorinated benzaldehyde.[3][4]

  • Solvent Choice: Ethereal solvents like diethyl ether or THF are standard. In some cases, 2-methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz coupling compared to THF.[5]

Q3: My reaction is producing the starting benzaldehyde and a reduced alcohol corresponding to my Grignard reagent. What is happening?

A3: This indicates a competing reduction reaction . The Grignard reagent can act as a hydride donor, reducing the aldehyde to the corresponding benzyl alcohol, while the Grignard reagent itself is oxidized. This is more common with bulky Grignard reagents and sterically hindered aldehydes.

Troubleshooting Strategies:

  • Use of Additives: The addition of cerium(III) chloride (CeCl₃) can significantly suppress reduction and other side reactions by forming a more reactive and less basic organocerium reagent.[6][7][8] This generally leads to cleaner reactions and higher yields of the desired 1,2-addition product.

  • Low Temperature: Performing the reaction at low temperatures (-78 °C) can favor the nucleophilic addition over the reduction pathway.[3][9]

Q4: I am working with a fluorinated acetophenone and observing low conversion. What could be the issue?

A4: With ketones, especially those with acidic α-protons, enolization can be a major competing side reaction where the Grignard reagent acts as a base, deprotonating the ketone to form an enolate.[10] This is particularly relevant for fluorinated systems which can have more acidic α-protons.

Troubleshooting Strategies:

  • Cerium(III) Chloride: As with reduction, CeCl₃ is highly effective at minimizing enolization by increasing the nucleophilicity of the organometallic reagent.[11]

  • Low Temperature: Adding the Grignard reagent at a low temperature (-78 °C) can disfavor the enolization pathway.[9]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Grignard reactions with various fluorinated benzaldehydes. Please note that yields are highly dependent on specific reaction conditions and the nature of the Grignard reagent.

Table 1: Grignard Reaction Yields with Various Fluorinated Benzaldehydes

Fluorinated BenzaldehydeGrignard ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
2-Chloro-6-fluorobenzaldehydeMethylmagnesium bromideTHF or Et₂O0 to RT1 - 270 - 90[4]
4-Fluorobenzaldehyde4-BromofluorobenzeneTHF0 to RT1 - 2Not specified[4]
2,4-DifluorobenzaldehydeVinylmagnesium bromideTHF0 to RT12 - 24Not specified[12]
BenzaldehydeFunctionalized Arylmagnesium BromideTHF-78160-80[3][9]
Trifluoromethyl-substituted aromaticGrignard ReagentNot specified0 to 1000.5 - 40High[13][14]

Table 2: Effect of Cerium(III) Chloride on Grignard Addition

SubstrateGrignard ReagentAdditiveYield (%)Diastereomeric Ratio (dr)Reference(s)
α-TetraloneButyllithiumNone26-[8]
α-TetraloneButyllithiumCeCl₃92-97-[8]
α-TetraloneButylmagnesium bromideNoneModerate-[8]
α-TetraloneButylmagnesium bromideCeCl₃High-[8]
Chiral α-aminoxylated aldehydeBenzylmagnesium chlorideNoneLow-[6]
Chiral α-aminoxylated aldehydeBenzylmagnesium chlorideCeCl₃·2LiCl77>99:1[6]

Experimental Protocols

Protocol 1: General Procedure for Grignard Reaction with 2-Chloro-6-fluorobenzaldehyde

This protocol is a representative example for the reaction of a Grignard reagent with a fluorinated benzaldehyde.[4]

Materials:

  • Magnesium turnings (1.2 eq)

  • Organic halide (e.g., Methyl iodide, 1.1 eq)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Iodine crystal (catalytic amount)

  • 2-Chloro-6-fluorobenzaldehyde (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings and a small crystal of iodine to the flask under an inert atmosphere.

    • Add a small amount of anhydrous Et₂O or THF to cover the magnesium.

    • Dissolve the organic halide in anhydrous Et₂O or THF and add it to the dropping funnel.

    • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction. Gentle warming with a heat gun may be necessary. Initiation is indicated by a color change and gentle refluxing.[4]

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

  • Reaction with Aldehyde:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Dissolve 2-chloro-6-fluorobenzaldehyde in anhydrous Et₂O or THF in a separate flask.

    • Add the aldehyde solution dropwise to the cooled Grignard reagent via the dropping funnel.[4]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with Et₂O or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Cerium(III) Chloride Mediated Grignard Reaction

This protocol is adapted for reactions where side reactions like reduction or enolization are problematic.[8]

Materials:

  • Anhydrous Cerium(III) chloride (CeCl₃) (1.1 eq)

  • Anhydrous THF

  • Grignard reagent (1.1 eq)

  • Fluorinated benzaldehyde or ketone (1.0 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Preparation of Organocerium Reagent:

    • Flame-dry a round-bottom flask and charge it with anhydrous CeCl₃.

    • Add anhydrous THF and stir the suspension vigorously for at least 2 hours at room temperature under an inert atmosphere to activate the CeCl₃.

    • Cool the suspension to -78 °C.

    • Slowly add the Grignard reagent solution and stir for 1 hour at -78 °C.

  • Reaction with Carbonyl Compound:

    • Dissolve the fluorinated benzaldehyde or ketone in anhydrous THF.

    • Add the carbonyl solution dropwise to the organocerium reagent at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

    • Allow the mixture to warm to room temperature.

    • Follow the standard extraction, drying, and purification procedure as described in Protocol 1.

Visualized Workflows and Pathways

Grignard_Reaction_Workflow cluster_prep 1. Grignard Reagent Preparation cluster_reaction 2. Reaction with Fluorinated Benzaldehyde cluster_workup 3. Work-up & Purification prep_start Dry Glassware & Reagents add_mg Add Mg Turnings & I₂ prep_start->add_mg add_solvent Add Anhydrous Ether/THF add_mg->add_solvent add_halide Dropwise Addition of R-X add_solvent->add_halide formation Grignard Reagent Formed (R-MgX) add_halide->formation cool_grignard Cool Grignard to 0 °C formation->cool_grignard Proceed to Reaction add_aldehyde Dropwise Addition of Ar-CHO cool_grignard->add_aldehyde react Stir at RT (1-2h) add_aldehyde->react tlc Monitor by TLC react->tlc quench Quench with aq. NH₄Cl tlc->quench Reaction Complete extract Extract with Ether quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify

Standard Grignard Reaction Workflow

Side_Reactions cluster_side Potential Side Reactions reactants Grignard Reagent (R-MgX) + Fluorinated Benzaldehyde (Ar-CHO) main_product Desired Secondary Alcohol reactants->main_product 1,2-Nucleophilic Addition wurtz Wurtz Coupling (R-R) reactants->wurtz R-MgX + R-X reduction Reduction Product (Ar-CH₂OH) reactants->reduction Hydride Transfer enolization Enolization (if α-protons exist) reactants->enolization Deprotonation

Competing Pathways in Grignard Reactions

Troubleshooting_Logic start Low Yield or Side Products Observed check_reagents Check Reagent Quality (Anhydrous Conditions?) start->check_reagents check_wurtz Wurtz Coupling Product Observed? start->check_wurtz check_reduction Reduction/Enolization Products Observed? start->check_reduction solution_reagents Solution: - Use fresh, anhydrous solvents - Flame-dry glassware - Inert atmosphere check_reagents->solution_reagents Yes solution_wurtz Solution: - Slow reagent addition - Maintain low temperature check_wurtz->solution_wurtz Yes solution_reduction Solution: - Add CeCl₃ - Perform reaction at low temp (-78 °C) check_reduction->solution_reduction Yes

Troubleshooting Logic Flowchart

References

improving enantioselectivity in the asymmetric synthesis of 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Asymmetric Synthesis of 1-(2,3-Difluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving enantioselectivity in the synthesis of this key chiral alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the asymmetric synthesis of this compound?

A1: The most common and effective methods for the asymmetric synthesis of this compound from 2',3'-difluoroacetophenone are:

  • Catalytic Asymmetric Transfer Hydrogenation (ATH): This method utilizes a chiral transition metal catalyst, typically ruthenium or rhodium-based, with a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.

  • Biocatalytic Reduction: This approach employs enzymes, either as whole cells (e.g., yeast, bacteria) or isolated ketoreductases (KREDs), to stereoselectively reduce the ketone.

  • Catalytic Asymmetric Hydrogenation: This method involves the use of a chiral catalyst (e.g., Ru-BINAP) and molecular hydrogen (H₂), often at elevated pressures.

  • Corey-Bakshi-Shibata (CBS) Reduction: This technique uses a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent to the ketone.[1][2][3][4]

Q2: What level of enantiomeric excess (e.e.) can I realistically expect for this synthesis?

A2: With optimized conditions, it is possible to achieve high enantiomeric excess, often exceeding 95% and in some cases approaching >99% e.e. The achievable e.e. is highly dependent on the chosen method, catalyst, and reaction parameters.

Q3: How do the fluorine substituents on the aromatic ring affect the enantioselectivity?

A3: The electronic and steric properties of the fluorine atoms at the 2- and 3-positions of the phenyl ring can influence the interaction between the substrate and the chiral catalyst. This can impact the facial selectivity of the hydride attack on the carbonyl group. In some cases, ortho-substituents can enhance enantioselectivity by providing additional steric hindrance that favors a specific binding orientation in the catalyst's active site.

Q4: Can I control which enantiomer, (R) or (S), is produced?

A4: Yes. In catalytic methods, the chirality of the product is determined by the chirality of the ligand used in the catalyst system. For example, using (R,R)-TsDPEN in asymmetric transfer hydrogenation will typically yield one enantiomer, while the (S,S)-TsDPEN ligand will produce the opposite enantiomer. In biocatalysis, while a wild-type enzyme may have a preference for one enantiomer, engineered ketoreductases are available that can produce either the (R) or (S) alcohol with high selectivity.[5]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (e.e.)

Question: My asymmetric reduction of 2',3'-difluoroacetophenone is yielding the desired this compound, but the enantiomeric excess is low. What are the potential causes and how can I improve it?

Answer: Low enantiomeric excess is a common challenge and can be addressed by systematically evaluating the following factors:

Troubleshooting Logic for Low Enantiomeric Excess

low_ee_troubleshooting start Low e.e. catalyst Catalyst/Ligand Inefficiency start->catalyst temp Suboptimal Temperature start->temp solvent Inappropriate Solvent start->solvent reagents Reagent Purity/Moisture start->reagents catalyst_sol Screen different chiral ligands or catalysts. Verify catalyst loading. catalyst->catalyst_sol temp_sol Optimize temperature. Lower temperatures often improve e.e. temp->temp_sol solvent_sol Screen a range of anhydrous solvents with varying polarities. solvent->solvent_sol reagents_sol Ensure anhydrous conditions. Use high-purity reagents. reagents->reagents_sol

Caption: Troubleshooting logic for low enantiomeric excess.

Potential CauseSuggested Solutions
Catalyst/Ligand Inefficiency - Screen a variety of chiral ligands or catalyst systems. For ATH, consider different chiral diamine or amino alcohol ligands. For biocatalysis, screen different ketoreductases. - Verify the correct catalyst loading; too low or too high concentrations can sometimes negatively impact enantioselectivity. - Ensure the catalyst has not degraded due to improper storage or handling.
Suboptimal Reaction Temperature - Perform a temperature optimization study. Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.[3]
Inappropriate Solvent - The solvent can significantly influence the transition state of the reaction. Screen a range of anhydrous solvents with different polarities (e.g., isopropanol, THF, dichloromethane, toluene).
Presence of Moisture or Impurities - Ensure strictly anhydrous conditions by using flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). Water can lead to a non-selective background reduction.
Incorrect Base or Base Concentration (for ATH) - Optimize the base and its concentration. Common bases include KOH, NaOH, and t-BuOK. The nature and amount of the base can significantly affect both the rate and enantioselectivity.
Issue 2: Low Reaction Conversion or Yield

Question: The enantioselectivity of my reaction is acceptable, but the conversion of 2',3'-difluoroacetophenone is low, resulting in a poor yield of the desired alcohol. How can I improve the yield?

Answer: Low conversion can stem from several factors related to catalyst activity and reaction conditions.

Potential CauseSuggested Solutions
Catalyst Deactivation - Ensure the reaction is performed under an inert atmosphere to prevent catalyst oxidation.[6] - Impurities in the substrate or solvent can poison the catalyst. Purify the starting materials if necessary. - For biocatalytic reductions, ensure the pH and temperature are optimal for enzyme activity.
Insufficient Reaction Time - Monitor the reaction over a longer period to ensure it has reached completion.
Suboptimal Temperature - While lower temperatures can favor enantioselectivity, they also slow down the reaction rate. A balance must be found. Consider a moderate increase in temperature if the reaction is too slow.
Inadequate Mixing - Ensure efficient stirring, especially in heterogeneous reactions (e.g., whole-cell biocatalysis).
Product Inhibition (Biocatalysis) - High concentrations of the product alcohol or co-product (e.g., acetone in ATH with isopropanol) can inhibit the enzyme. Consider in-situ product removal or using a higher volume of solvent.

Data Summary

The following tables summarize representative data for the asymmetric reduction of fluorinated acetophenones, which can serve as a starting point for the optimization of the synthesis of this compound.

Table 1: Asymmetric Transfer Hydrogenation of Substituted Acetophenones

SubstrateCatalyst (mol%)LigandHydrogen DonorBase (mol%)Temp (°C)Yield (%)e.e. (%)Configuration
4-Fluoroacetophenone[RuCl₂(p-cymene)]₂ (1)(S,S)-TsDPENi-PrOHKOH (2)80>9997R
2-Fluoroacetophenone[RuCl₂(p-cymene)]₂ (1)(S,S)-TsDPENi-PrOHKOH (2)80>9995R
3-Fluoroacetophenone[RuCl₂(p-cymene)]₂ (1)(S,S)-TsDPENi-PrOHKOH (2)80>9997R
4-Chloroacetophenone[RuCl(p-cymene)(S,S)-TsDPEN](S,S)-TsDPENHCOOH/NEt₃-28>9598R

Data adapted from literature on similar substrates to provide a starting point for optimization.[7]

Table 2: Biocatalytic Reduction of Halogenated Acetophenones

SubstrateBiocatalystCo-factor RegenerationTemp (°C)pHYield (%)e.e. (%)Configuration
2',6'-dichloro-3'-fluoroacetophenoneEngineered Ketoreductase (KRED)Glucose Dehydrogenase (GDH)/Glucose307.0>99>99.5S
3'-(Trifluoromethyl)acetophenoneRecombinant E. coli with Carbonyl ReductaseIsopropanol307.595>99.9R

Data from studies on closely related substrates, indicating the potential for high enantioselectivity with biocatalysis.[5][8]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is a general procedure adapted from established methods for the asymmetric transfer hydrogenation of substituted acetophenones.

Experimental Workflow for Asymmetric Transfer Hydrogenation

ath_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_catalyst Prepare catalyst solution: [RuCl2(p-cymene)]2 and chiral ligand in isopropanol under Argon. add_substrate Add 2',3'-difluoroacetophenone and base (e.g., KOH in i-PrOH). prep_catalyst->add_substrate react Heat reaction mixture (e.g., 50-80 °C) and monitor by TLC or GC. add_substrate->react quench Quench reaction and extract with organic solvent. react->quench purify Purify by column chromatography. quench->purify analyze Determine e.e. by chiral HPLC or GC. purify->analyze

Caption: General workflow for asymmetric transfer hydrogenation.

Materials:

  • 2',3'-difluoroacetophenone

  • [RuCl₂(p-cymene)]₂ or similar Ru-precursor

  • Chiral ligand (e.g., (R,R)- or (S,S)-TsDPEN)

  • Anhydrous isopropanol (i-PrOH)

  • Base (e.g., KOH or NaOH)

  • Anhydrous solvents for work-up and chromatography (e.g., ethyl acetate, hexanes)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the Ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 1 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 2.2 mol%) in anhydrous isopropanol.

  • Stir the mixture at room temperature for 20-30 minutes to allow for catalyst formation.

  • Add the 2',3'-difluoroacetophenone (1 equivalent) to the catalyst solution.

  • Add the base (e.g., a solution of KOH in isopropanol, 2-5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC analysis.

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol is a general guideline for a whole-cell or isolated enzyme biocatalytic reduction.

Experimental Workflow for Biocatalytic Reduction

biocatalysis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis prep_buffer Prepare buffer solution (e.g., phosphate buffer) and add KRED and co-factor regeneration system. add_substrate Add 2',3'-difluoroacetophenone (often dissolved in a co-solvent like DMSO). prep_buffer->add_substrate react Incubate at optimal temperature and pH with shaking. Monitor by HPLC or GC. add_substrate->react extract Extract the product with an organic solvent. react->extract purify Purify by column chromatography. extract->purify analyze Determine e.e. by chiral HPLC or GC. purify->analyze

Caption: General workflow for biocatalytic reduction.

Materials:

  • 2',3'-difluoroacetophenone

  • Ketoreductase (KRED) enzyme or whole-cell biocatalyst

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Co-factor (NADPH or NADH) and a co-factor regeneration system (e.g., glucose dehydrogenase/glucose or isopropanol/secondary alcohol dehydrogenase)

  • Co-solvent (e.g., DMSO or isopropanol)

  • Organic solvent for extraction (e.g., ethyl acetate or MTBE)

Procedure:

  • In a reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).

  • Add the ketoreductase (as a lyophilized powder or a solution) and the components of the co-factor regeneration system (e.g., glucose, glucose dehydrogenase, and NADP⁺).

  • Dissolve the 2',3'-difluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots, extracting with an organic solvent, and analyzing by GC or HPLC.

  • Once the reaction is complete, extract the entire reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

References

issues with residual starting material in 1-(2,3-Difluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,3-Difluorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two most prevalent synthetic routes for this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, typically formed from a brominated difluorobenzene, with an appropriate aldehyde.

  • Reduction of a Ketone: This method utilizes a reducing agent to convert 2',3'-difluoroacetophenone to the desired secondary alcohol.

Q2: I am observing a significant amount of unreacted starting material in my final product. What are the likely causes?

A2: Residual starting material is a common issue and can stem from several factors depending on the synthetic route. For Grignard reactions, incomplete formation of the Grignard reagent or side reactions can be the cause. In ketone reductions, an insufficient amount of reducing agent or poor reactivity can lead to an incomplete reaction.

Q3: How can I effectively remove residual starting material from my this compound product?

A3: Purification can be achieved through several methods. Column chromatography is a highly effective technique for separating the desired alcohol from starting materials and byproducts. Distillation under reduced pressure can also be employed, particularly if the boiling points of the product and impurities are sufficiently different. Recrystallization may be an option if the product is a solid at room temperature or can be derivatized.

Q4: What analytical techniques are suitable for monitoring the reaction progress and assessing the purity of the final product?

A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the reaction. For final purity assessment and quantification of residual starting material, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[1][2][3][4][5][6][7][8][9]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the synthesis of this compound.

Issue 1: Low Yield and Significant Residual Starting Material in Grignard Synthesis

Possible Causes & Solutions

CauseRecommended Action
Poor Quality of Magnesium Turnings Use fresh, shiny magnesium turnings. If the surface is dull, activate it by stirring vigorously under nitrogen or by adding a small crystal of iodine.
Presence of Moisture Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and ensure the starting materials are dry.
Inefficient Grignard Reagent Formation Add a small amount of the halide to the magnesium first. If the reaction doesn't initiate (indicated by gentle refluxing of the ether solvent), gently warm the flask. Once initiated, add the remaining halide solution dropwise to maintain a steady reaction rate.
Side Reactions (e.g., Wurtz Coupling) Maintain a low reaction temperature during the addition of the alkyl halide to the magnesium. Dilute the reaction mixture to disfavor bimolecular side reactions.
Incomplete Reaction with Aldehyde Ensure the Grignard reagent is added slowly to the aldehyde solution at a low temperature to control the exothermic reaction. Allow the reaction to stir for a sufficient time after the addition is complete.

Logical Workflow for Troubleshooting Grignard Synthesis

Start Low Yield/ Residual Starting Material Check_Mg Check Magnesium Quality & Activation Start->Check_Mg Check_Moisture Verify Anhydrous Conditions Check_Mg->Check_Moisture Check_Grignard_Formation Monitor Grignard Reagent Formation Check_Moisture->Check_Grignard_Formation Optimize_Addition Optimize Aldehyde Addition Check_Grignard_Formation->Optimize_Addition Purification Purify Product Optimize_Addition->Purification Success High Purity Product Purification->Success

Troubleshooting workflow for Grignard synthesis issues.
Issue 2: Incomplete Conversion of 2',3'-Difluoroacetophenone in Reduction Synthesis

Possible Causes & Solutions

CauseRecommended Action
Insufficient Reducing Agent Use a slight excess of the reducing agent (e.g., sodium borohydride) to ensure complete conversion. A molar ratio of 1.1 to 1.5 equivalents is often recommended.
Low Reactivity of Reducing Agent Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used for sodium borohydride reductions.
Low Reaction Temperature While some reductions proceed at room temperature, gentle heating may be required to drive the reaction to completion. Monitor the reaction by TLC to determine the optimal temperature.
Short Reaction Time Allow sufficient time for the reaction to go to completion. Monitor the disappearance of the starting material by TLC.

Experimental Workflow for Ketone Reduction

Start Start: 2',3'-Difluoroacetophenone Dissolve Dissolve in Appropriate Solvent (e.g., Methanol) Start->Dissolve Add_Reducer Add Reducing Agent (e.g., NaBH4) Portion-wise Dissolve->Add_Reducer Stir Stir at Controlled Temperature Add_Reducer->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench Reaction (e.g., with Water or Dilute Acid) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., over Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Column Chromatography or Distillation Evaporate->Purify Product This compound Purify->Product

A typical experimental workflow for ketone reduction.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • 1-Bromo-2,3-difluorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Acetaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Dissolve 1-bromo-2,3-difluorobenzene (1 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction.

  • Once the reaction begins, add the remaining solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve acetaldehyde (1 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Reduction of 2',3'-Difluoroacetophenone

Materials:

  • 2',3'-Difluoroacetophenone

  • Sodium borohydride

  • Methanol

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2',3'-difluoroacetophenone (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.2 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by slowly adding water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of substituted phenylethanols. Actual results for this compound may vary.

ParameterGrignard ReactionKetone Reduction
Typical Yield 60-80%85-95%
Purity (before purification) 70-90%80-95%
Purity (after purification) >97%>98%
Common Impurities Unreacted starting materials, Wurtz coupling products, benzeneUnreacted ketone

Analytical Methods

HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[2]

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v)[2]

  • Flow Rate: 1.0 mL/min[2]

  • Detection: UV at 270 nm[2]

  • Column Temperature: 30 °C[2]

GC-MS Method for Impurity Profiling
  • Column: Capillary column suitable for separating aromatic compounds (e.g., DB-5MS)

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 50 °C), then ramp up to a higher temperature (e.g., 280 °C) to elute all components.

  • Carrier Gas: Helium

  • Detection: Mass spectrometry (scan mode to identify unknown impurities)

References

stability of 1-(2,3-Difluorophenyl)ethanol under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 1-(2,3-Difluorophenyl)ethanol under acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate potential challenges and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under acidic conditions?

A1: this compound, a secondary benzylic alcohol, is expected to be susceptible to degradation under acidic conditions. The primary degradation pathway is likely to be acid-catalyzed dehydration, an E1 elimination reaction, which results in the formation of 2,3-difluorostyrene.[1][2][3] This reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Subsequently, a secondary carbocation is formed, which then loses a proton to form the alkene.

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: The major degradation product anticipated under acidic stress is 2,3-difluorostyrene, formed through dehydration.[4][5] Depending on the specific conditions and the presence of oxidizing agents, minor degradation products could include oxidation products like 2,3-difluoroacetophenone.

Q3: How stable is this compound under basic conditions?

A3: Generally, secondary alcohols are relatively stable under basic conditions. The hydroxyl group (OH-) is a poor leaving group, making direct base-catalyzed degradation challenging.[6] However, under stringent conditions such as high temperatures, some degradation may be observed. The presence of strong bases could potentially lead to oxidation to the corresponding ketone, 2,3-difluoroacetophenone, especially if an oxidizing agent is present.

Q4: Are there any specific analytical challenges when monitoring the stability of this compound?

A4: A key challenge is developing a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, that can resolve this compound from its potential degradation products, particularly the non-polar 2,3-difluorostyrene and any process impurities.[7] It is crucial to demonstrate that the analytical method can accurately quantify the parent compound in the presence of its degradants.

Q5: What are the recommended storage conditions for this compound?

A5: To minimize degradation, this compound should be stored in a cool, dry place, protected from light and strong acids. Standard laboratory conditions are generally sufficient for short-term storage, but for long-term stability, storage at refrigerated temperatures (2-8 °C) is advisable.

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Solution
Rapid and complete degradation under acidic conditions. The acidic conditions (concentration of acid, temperature) are too harsh.Reduce the acid concentration (e.g., from 1N HCl to 0.1N HCl), lower the reaction temperature, and/or shorten the exposure time. The goal of a forced degradation study is to achieve partial degradation (typically 5-20%) to identify degradation products without completely consuming the parent compound.[8]
No degradation observed under basic conditions. Secondary alcohols are generally stable in basic media. The conditions may not be stringent enough to induce degradation.Increase the temperature or extend the duration of the study. Consider using a stronger base or a combination of heat and a moderately strong base. However, the absence of degradation under basic conditions is a valid stability characteristic.
Multiple unexpected peaks in the chromatogram. This could be due to secondary degradation of the primary degradant, interactions with excipients (if in a formulation), or impurities in the starting material.Analyze a placebo sample (if applicable) under the same stress conditions to rule out excipient degradation. Use a milder stress condition to favor the formation of primary degradants. Ensure the purity of the starting material is well-characterized.
Poor mass balance in the stability study. The analytical method may not be detecting all degradation products, or some degradants may be volatile or lack a chromophore for UV detection.Use a mass-sensitive detector (e.g., LC-MS) in addition to a UV detector to identify non-chromophoric or unexpected degradants. Check for the volatility of potential degradants like 2,3-difluorostyrene. Ensure the response factors of the degradants are considered in the quantification.[9]

Data Presentation

The following table summarizes hypothetical quantitative data for a forced degradation study of this compound, illustrating typical results.

Stress Condition Time (hours) Temperature (°C) % Degradation of this compound Major Degradation Product(s) Detected
0.1 N HCl246015.22,3-Difluorostyrene
1 N HCl88045.82,3-Difluorostyrene, Minor unknowns
0.1 N NaOH2460< 1.0Not Applicable
1 N NaOH8803.52,3-Difluoroacetophenone (trace)

Experimental Protocols

Protocol for Acidic and Basic Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound in acidic and basic conditions, in accordance with ICH guidelines.[4][10]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N and 1 N solutions

  • Sodium hydroxide (NaOH), 0.1 N and 1 N solutions

  • HPLC-grade acetonitrile and water

  • Volumetric flasks, pipettes, and vials

  • HPLC system with a UV detector (and preferably a mass spectrometer)

  • C18 reverse-phase HPLC column

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

3. Stress Sample Preparation:

  • Acidic Degradation:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N HCl to achieve a final concentration of approximately 100 µg/mL.

    • Prepare a similar sample using 1 N HCl.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of NaOH before HPLC analysis.

  • Basic Degradation:

    • To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 N NaOH to achieve a final concentration of approximately 100 µg/mL.

    • Prepare a similar sample using 1 N NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points.

    • Neutralize the aliquots with an equivalent amount of HCl before HPLC analysis.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration and keep it at room temperature.

4. HPLC Analysis:

  • Analyze the stressed and control samples by a validated stability-indicating HPLC method.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Calculate the percentage of degradation.

Visualizations

Acid_Catalyzed_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Deprotonation Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ H+ H+ Water H2O Carbocation Secondary Carbocation Protonated_Alcohol->Carbocation - H2O Alkene 2,3-Difluorostyrene Carbocation->Alkene - H+ H_plus_out H+

Caption: Acid-catalyzed dehydration of this compound.

Experimental_Workflow Start Start: this compound Stock Solution Acid_Stress Acidic Stress (e.g., 0.1N HCl, 60°C) Start->Acid_Stress Base_Stress Basic Stress (e.g., 0.1N NaOH, 60°C) Start->Base_Stress Control Control Sample (Room Temperature) Start->Control Sampling Time-point Sampling (e.g., 0, 2, 8, 24h) Acid_Stress->Sampling Base_Stress->Sampling Control->Sampling Neutralization Neutralization Sampling->Neutralization HPLC_Analysis Stability-Indicating HPLC Analysis Neutralization->HPLC_Analysis Data_Analysis Data Analysis: - % Degradation - Impurity Profile - Mass Balance HPLC_Analysis->Data_Analysis End End: Stability Report Data_Analysis->End

Caption: Workflow for forced degradation stability testing.

References

Technical Support Center: Recrystallization of 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(2,3-Difluorophenyl)ethanol via recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Troubleshooting and FAQs

Q1: My this compound is not crystallizing out of solution, even after cooling. What should I do?

A1: This is a common issue, often due to supersaturation or using an excessive amount of solvent.[1] Here are several steps to induce crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[2]

  • Add a Seed Crystal: If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This will act as a template for further crystal formation.[1]

  • Reduce Solvent Volume: You may have added too much solvent, making the solution too dilute for crystals to form.[3] Gently heat the solution to boil off some of the solvent until you reach the saturation point again. Let it cool slowly.

  • Cool for Longer: Ensure the solution has cooled slowly to room temperature before placing it in an ice bath.[4] A rapid temperature drop can sometimes inhibit crystal formation or lead to smaller, less pure crystals.[3] Allow the flask to sit in an ice bath for an extended period (15-30 minutes or longer).

Q2: The compound "oiled out" instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts in the solvent before it dissolves or separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound.

  • Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. You may need to add a small amount of additional hot solvent to ensure it stays dissolved.

  • Promote Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Change Solvents: If the problem persists, the chosen solvent may be unsuitable. Select a solvent with a lower boiling point or use a mixed solvent system where the compound is less soluble.

Q3: After recrystallization, my product is still impure. What went wrong?

A3: Impurities can be carried over for several reasons:

  • Cooling Too Quickly: Rapid cooling can trap impurities within the forming crystal lattice.[3] The key to high purity is slow, controlled crystal growth. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath.[4][5]

  • Inadequate Washing: After filtering the crystals, they must be washed with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.[1][5] Using solvent that is not cold enough will dissolve some of your purified product.[1]

  • Inappropriate Solvent Choice: The chosen solvent might have similar solubility characteristics for both your desired compound and the impurities. Re-evaluate your solvent system. The impurity should ideally be very soluble in the solvent at all temperatures or completely insoluble.

Q4: My final yield of pure this compound is very low. How can I improve recovery?

A4: Low recovery is most often caused by using too much solvent.

  • Use the Minimum Amount of Solvent: The goal is to create a saturated solution at the solvent's boiling point. Add the hot solvent dropwise or in small portions to your crude material, only adding enough to fully dissolve it.[1][3][4]

  • Avoid Excessive Washing: While washing is crucial for purity, using too much ice-cold solvent will lead to product loss, as the compound will have some finite solubility even at low temperatures.[1] Use only small portions for rinsing.

  • Collect a Second Crop: The filtrate (mother liquor) still contains some dissolved product. You can often recover more by boiling off a portion of the solvent from the filtrate and cooling it again to obtain a "second crop" of crystals.[4] Note that this second crop may be less pure than the first.

Q5: How do I choose the best solvent for recrystallizing this compound?

A5: The ideal solvent is one in which this compound is highly soluble when hot but poorly soluble when cold.[1][4]

  • Consider Polarity: this compound is a moderately polar aromatic alcohol. Solvents like ethanol or methanol are often good starting points for aromatic compounds.[2] Non-polar solvents like hexane or heptane are likely to be poor solvents but can be excellent as the "anti-solvent" in a mixed-solvent system.

  • Perform Solubility Tests: Test small amounts of your crude product in various solvents (e.g., water, ethanol, toluene, hexane, ethyl acetate) in test tubes. Observe the solubility at room temperature and then upon heating.

  • Try Mixed Solvents: If no single solvent is ideal, a mixed-solvent system is a powerful alternative.[5] Dissolve the compound in a minimal amount of a hot "good" solvent (in which it is very soluble, e.g., ethanol) and add a hot "bad" solvent (in which it is insoluble, e.g., water or hexane) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clear the cloudiness, then cool slowly.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure using a mixed-solvent system, which is often effective for compounds of intermediate polarity. A common and effective system for this compound is Toluene-Hexane or Ethanol-Water.

1. Solvent Selection:

  • Place ~20-30 mg of the crude this compound into a small test tube.

  • Add a "good" solvent (e.g., Toluene) dropwise at room temperature until the solid dissolves. Note the approximate volume.

  • In a separate test tube, confirm that the compound is poorly soluble in a "bad" solvent (e.g., Hexane), even when warm. The two solvents must be miscible.[6]

2. Dissolution:

  • Place the crude this compound into an appropriately sized Erlenmeyer flask.

  • Add a boiling chip and place the flask on a hot plate.

  • Add the minimum amount of the hot "good" solvent (Toluene) needed to completely dissolve the solid at or near the boiling point.[1]

3. (Optional) Removal of Colored or Insoluble Impurities:

  • If the solution contains insoluble solids, perform a hot gravity filtration to remove them.[5]

  • If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling. Filter via hot gravity filtration to remove the charcoal.[5]

4. Crystallization:

  • Heat the clear solution and add the "bad" solvent (Hexane) dropwise until the solution becomes faintly cloudy (turbid).

  • Add a few drops of the hot "good" solvent (Toluene) until the cloudiness just disappears.[3]

  • Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.[3][5]

  • Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[3][4]

5. Collection and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Wash the crystals with a small amount of ice-cold "bad" solvent (Hexane) or a mixture rich in the bad solvent.[5]

  • Allow the crystals to air dry on the filter paper under vacuum for several minutes.

  • Transfer the crystals to a watch glass to dry completely. Determine the weight and melting point of the purified product.[5]

Data Presentation

Table 1: Solvent Suitability for Recrystallization of this compound

SolventPolarity Index (p')[7]Solubility (Cold)Solubility (Hot)Suitability Notes
Water 10.2InsolubleInsolubleGood as an anti-solvent with a polar organic solvent like ethanol.
n-Hexane 0.1InsolubleSparingly SolubleExcellent as an anti-solvent with a solvent of intermediate polarity like toluene or ethyl acetate.
Toluene 2.4Sparingly SolubleSolubleA good candidate for a single-solvent recrystallization or as the "good" solvent in a mixed pair with hexane.
Ethanol 4.3SolubleVery SolubleMay be too effective a solvent, leading to poor recovery unless used in a mixed pair with water.[8]
Ethyl Acetate 4.4SolubleVery SolubleSimilar to ethanol; may result in low yield if used as a single solvent.
Dichloromethane 3.1Very SolubleVery SolubleGenerally unsuitable for recrystallization due to its low boiling point and high solvency.

Workflow Visualization

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot 'Good' Solvent (e.g., Toluene) Crude->Dissolve Hot_Solution Hot, Saturated Solution Dissolve->Hot_Solution Insoluble_Check Insoluble Impurities or Color Present? Hot_Solution->Insoluble_Check Hot_Filter Hot Gravity Filtration (with Charcoal if needed) Insoluble_Check->Hot_Filter Yes Clear_Solution Hot, Clear Solution Insoluble_Check->Clear_Solution No Hot_Filter->Clear_Solution Add_Antisolvent Add 'Bad' Solvent (e.g., Hexane) to Cloud Point, Then Clarify Clear_Solution->Add_Antisolvent Cooling Slow Cooling: 1. Room Temperature 2. Ice Bath Add_Antisolvent->Cooling Crystals_Form Crystal Formation Cooling->Crystals_Form Vacuum_Filter Vacuum Filtration Crystals_Form->Vacuum_Filter Wash Wash with Ice-Cold Solvent Vacuum_Filter->Wash Filtrate Filtrate (Mother Liquor) Vacuum_Filter->Filtrate Dry Dry Crystals Wash->Dry Pure_Product Pure this compound Dry->Pure_Product

References

Validation & Comparative

Structural Confirmation of 1-(2,3-Difluorophenyl)ethanol: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data for 1-(2,3-Difluorophenyl)ethanol

The expected ¹H and ¹³C NMR chemical shifts for this compound are summarized below. These predictions are based on the analysis of substituent effects and comparison with known data for analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃~1.5Doublet~6.5
OHVariableSinglet (broad)-
CH~5.2Quartet~6.5
Ar-H6.9 - 7.3Multiplet-

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
CH₃~25
CH-OH~69
Ar-C (C-F)148 - 152 (dd)
Ar-C (C-F)146 - 150 (dd)
Ar-C120 - 130
Ar-C115 - 125
Ar-C110 - 120
Ar-C (C-CHOH)~135

Comparative Analysis with Structurally Similar Compounds

To support the predicted values, ¹H and ¹³C NMR data for structurally related compounds are presented below. These compounds demonstrate the influence of fluorine substitution on the chemical shifts of the aromatic and aliphatic protons and carbons.

Table 3: ¹H NMR Data for 1-Phenylethanol and its Fluorinated Analogs in CDCl₃

CompoundCH₃ (δ, ppm, mult, J)OH (δ, ppm, mult)CH (δ, ppm, mult, J)Ar-H (δ, ppm, mult)
1-Phenylethanol1.49 (d, 6.5)2.01 (s)4.91 (q, 6.5)7.26–7.39 (m)
1-(4-Fluorophenyl)ethanol1.46 (d, 6.4)2.02 (s)4.85 (q, 6.4)7.00–7.04 (m), 7.31–7.35 (m)
1-(2,4-Difluorophenyl)ethanol~1.5 (d)~2.1 (s)~5.1 (q)6.7-7.4 (m)

Table 4: ¹³C NMR Data for 1-Phenylethanol and its Fluorinated Analogs in CDCl₃

CompoundCH₃ (δ, ppm)CH-OH (δ, ppm)Aromatic Carbons (δ, ppm)
1-Phenylethanol25.170.4125.4, 127.4, 128.5, 145.9
1-(4-Fluorophenyl)ethanol25.369.8115.2 (d, J=21 Hz), 127.0 (d, J=8 Hz), 141.5, 160.1 (d, J=243 Hz)
1-(2,4-Difluorophenyl)ethanol~25~69~103 (t), ~111 (dd), ~128 (dd), ~133 (dd), ~160 (dd), ~162 (dd)

Experimental Protocols

A general protocol for acquiring ¹H and ¹³C NMR spectra for the structural confirmation of this compound is provided below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Typical acquisition parameters:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Relaxation delay (d1): 1-2 seconds

    • Spectral width: -2 to 12 ppm

  • Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Integrate all signals and determine the multiplicity and coupling constants of each peak.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same NMR spectrometer.

  • Typical acquisition parameters for a proton-decoupled ¹³C spectrum:

    • Pulse sequence: zgpg30

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay (d1): 2 seconds

    • Spectral width: -10 to 220 ppm

  • Process the data with an exponential window function (line broadening of 1-2 Hz) before Fourier transformation.

  • Phase and baseline correct the spectrum.

  • Calibrate the spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (CDCl₃, TMS) purification->sample_prep acquire_1H Acquire ¹H NMR Spectrum sample_prep->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum sample_prep->acquire_13C process_1H Process & Analyze ¹H Data (Chemical Shift, Integration, Multiplicity) acquire_1H->process_1H process_13C Process & Analyze ¹³C Data (Chemical Shift) acquire_13C->process_13C compare_data Compare with Predicted Data & Analogous Compounds process_1H->compare_data process_13C->compare_data structure_confirm Structural Confirmation compare_data->structure_confirm

Caption: Workflow for the structural confirmation of this compound.

Navigating the Purity Landscape: A Guide to Identifying Impurities in 1-(2,3-Difluorophenyl)ethanol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous quality control of active pharmaceutical ingredients (APIs) is a cornerstone of drug development and manufacturing. For novel compounds like 1-(2,3-Difluorophenyl)ethanol, a key chiral building block, ensuring high purity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural elucidation and quantification of the target molecule and any accompanying impurities. This guide provides a comparative analysis of this compound against its potential impurities using NMR spectroscopy, supported by detailed experimental protocols and predicted spectral data.

Comparative NMR Data Analysis

The primary impurity anticipated in the synthesis of this compound is the unreacted starting material, 2,3-difluoroacetophenone. The reduction of the ketone functionality introduces distinct changes in the NMR spectrum, providing clear markers for differentiation. Other potential, though less common, impurities could include over-reduction or side-reaction products.

Below is a tabular comparison of the predicted ¹H and ¹³C NMR spectral data for this compound and its likely primary impurity.

Table 1: Comparative ¹H NMR Data (Predicted, in CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-α (CH-OH)~5.0 - 5.2Quartet~6.5
H-β (CH₃)~1.5 - 1.6Doublet~6.5
Aromatic-H~6.9 - 7.3Multiplet
OHVariableSinglet (broad)
2,3-Difluoroacetophenone CH₃~2.6Triplet (due to ¹⁹F coupling)~5
Aromatic-H~7.1 - 7.8Multiplet

Table 2: Comparative ¹³C NMR Data (Predicted, in CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C-α (CH-OH)~68 - 72
C-β (CH₃)~23 - 27
C-1'~135 - 138 (d, J_CF)
C-2' (C-F)~148 - 152 (dd, J_CF)
C-3' (C-F)~146 - 150 (dd, J_CF)
Aromatic-CH~115 - 125
2,3-Difluoroacetophenone C=O~195 - 200
CH₃~29 - 33
C-1'~125 - 128 (d, J_CF)
C-2' (C-F)~150 - 154 (dd, J_CF)
C-3' (C-F)~148 - 152 (dd, J_CF)
Aromatic-CH~118 - 128

Note: The chemical shifts for this compound are predicted based on analogous compounds and established NMR principles. Actual experimental values may vary slightly. The coupling constants (J) for C-F bonds are complex and are presented as doublets (d) or doublets of doublets (dd).

Experimental Protocol: NMR Sample Preparation and Analysis

A standardized protocol is crucial for obtaining reproducible and high-quality NMR data for impurity profiling.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.
  • ¹H NMR:
  • Pulse Program: Standard single-pulse experiment (e.g., zg30).
  • Number of Scans: 16-32.
  • Relaxation Delay (d1): 5 seconds.
  • Acquisition Time: At least 4 seconds.
  • Spectral Width: -2 to 12 ppm.
  • ¹³C NMR:
  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
  • Number of Scans: 1024 or more, depending on sample concentration.
  • Relaxation Delay (d1): 2 seconds.
  • Spectral Width: -10 to 220 ppm.

3. Data Processing and Analysis:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).
  • Phase and baseline correct the spectra.
  • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ solvent peak (δ 77.16 ppm).
  • Integrate all signals in the ¹H spectrum. The relative integration of impurity signals compared to the product signals allows for quantification.

Visualizing the Impurity Identification Workflow

The logical flow for identifying and characterizing impurities in a sample of this compound can be visualized as follows:

Impurity_Identification_Workflow start Sample of this compound nmr_analysis Acquire 1H and 13C NMR Spectra start->nmr_analysis data_processing Process and Analyze Spectra (Phasing, Baseline Correction, Integration) nmr_analysis->data_processing peak_identification Identify Signals of This compound data_processing->peak_identification impurity_search Search for Additional Signals (Impurities) peak_identification->impurity_search impurity_present Impurity Signals Detected? impurity_search->impurity_present no_impurity Sample is Pure impurity_present->no_impurity No characterize_impurity Characterize Impurity: - Chemical Shift - Multiplicity - Integration impurity_present->characterize_impurity Yes compare_data Compare with Reference Data (e.g., 2,3-difluoroacetophenone) characterize_impurity->compare_data quantify_impurity Quantify Impurity using Relative Integration compare_data->quantify_impurity report Report Identity and Quantity of Impurity quantify_impurity->report

Caption: Workflow for NMR-based impurity identification.

Alternative Analytical Techniques

While NMR is a primary tool for structural confirmation and quantification, other analytical techniques can provide complementary information for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating impurities and providing high-precision quantification, especially at low levels. Different detectors (e.g., UV, MS) can be employed for enhanced sensitivity and identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities. It provides excellent separation and definitive identification based on mass fragmentation patterns.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying functional groups. The presence of a strong carbonyl stretch (around 1700 cm⁻¹) can indicate the presence of the starting ketone impurity.

The combination of NMR with these chromatographic techniques provides a robust and comprehensive approach to ensure the purity and quality of this compound for its intended applications in research and drug development.

Navigating the Enantioseparation of 1-(2,3-Difluorophenyl)ethanol: A Comparative Guide to Chiral HPLC Method Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drug candidates. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) method development for the enantiomers of 1-(2,3-Difluorophenyl)ethanol. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from the structurally analogous and commonly studied 1-phenylethanol to illustrate the principles and methodologies of chiral separation.

The separation of enantiomers is a complex process, often requiring the screening of multiple chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a wide range of chiral compounds.

Comparative Analysis of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical parameter in chiral HPLC method development. Polysaccharide-based columns, particularly those with phenylcarbamate derivatives of cellulose and amylose, have demonstrated broad enantioselectivity for a variety of chiral compounds, including aromatic alcohols.

Below is a comparative summary of chromatographic parameters obtained for the enantioseparation of 1-phenylethanol on two common polysaccharide-based chiral stationary phases. This data serves as a representative example of the performance that can be expected when developing a method for the structurally similar this compound.

Chiral Stationary Phase (CSP)Mobile PhaseFlow Rate (mL/min)k'1k'2Separation Factor (α)Resolution (Rs)
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10, v/v)1.02.152.581.202.50
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))n-Hexane / 2-Propanol (90:10, v/v)1.01.892.231.182.15

k'1 and k'2 represent the retention factors of the first and second eluting enantiomers, respectively.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful method development and validation. The following protocols are provided as a starting point for the chiral separation of this compound, based on established methods for similar analytes.

Method 1: Chiralpak® AD-H
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Method 2: Chiralcel® OD-H
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and UV detector.

  • Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Logical Workflow for Chiral HPLC Method Development

The development of a robust chiral HPLC method typically follows a systematic workflow. This involves initial screening of columns and mobile phases, followed by optimization of the most promising conditions.

Chiral_HPLC_Method_Development Start Define Analyte and Goals (this compound) Screening Initial Screening Start->Screening CSP_Screen Select Chiral Stationary Phases (e.g., Chiralpak AD-H, Chiralcel OD-H) Screening->CSP_Screen MP_Screen Select Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) Screening->MP_Screen Evaluation Evaluate Initial Results (Resolution, Peak Shape) CSP_Screen->Evaluation MP_Screen->Evaluation Evaluation->Screening No/Poor Separation Optimization Method Optimization Evaluation->Optimization Promising Separation MP_Ratio Optimize Mobile Phase Ratio Optimization->MP_Ratio Flow_Rate Optimize Flow Rate Optimization->Flow_Rate Temperature Optimize Temperature Optimization->Temperature Final_Method Final Validated Method MP_Ratio->Final_Method Flow_Rate->Final_Method Temperature->Final_Method

Caption: A logical workflow for chiral HPLC method development.

Mass Spectrometry Analysis of 1-(2,3-Difluorophenyl)ethanol and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 1-(2,3-Difluorophenyl)ethanol and its derivatives. Due to the limited availability of direct experimental data for this compound, this comparison is primarily based on the well-documented mass spectral characteristics of the closely related, non-fluorinated analog, 1-phenylethanol. The influence of the difluoro-substitution on the fragmentation pathways is discussed, providing a predictive framework for the analysis of this class of compounds.

Data Presentation: Predicted Mass Spectral Data

The expected primary ions for this compound under electron ionization (EI) mass spectrometry are summarized in Table 1. These predictions are extrapolated from the known fragmentation of 1-phenylethanol. The introduction of two fluorine atoms significantly increases the molecular weight and will influence the stability of the resulting fragments.

Table 1: Predicted m/z Values for Major Fragments of this compound

IonPredicted m/zDescription
[M]⁺158Molecular Ion
[M - CH₃]⁺143Loss of a methyl radical via alpha-cleavage
[C₇H₅F₂]⁺127Putative difluorotropylium ion
[M - H₂O]⁺140Loss of a water molecule (dehydration)

Comparative Data: Experimental Mass Spectral Data for 1-Phenylethanol

For comparative purposes, the experimentally observed major ions for 1-phenylethanol are presented in Table 2.

Table 2: Major Fragments of 1-Phenylethanol from Electron Ionization Mass Spectrometry

Ionm/zRelative Intensity
[M]⁺122Moderate
[M - CH₃]⁺107High
[C₇H₇]⁺91Moderate
[C₆H₅]⁺77Moderate

Data sourced from publicly available spectral databases.

Experimental Protocols

A standard method for the analysis of aromatic alcohols like this compound and its derivatives is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the analyte in a suitable volatile solvent such as methanol or dichloromethane.

  • Serial Dilution: Perform serial dilutions to prepare working standards of lower concentrations (e.g., 1, 5, 10, 50, 100 µg/mL) to establish a calibration curve.

  • Sample Derivatization (Optional): For certain derivatives or to improve chromatographic behavior, derivatization (e.g., silylation) may be employed.

GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

Mandatory Visualization

Mass_Spectrometry_Workflow cluster_SamplePrep Sample Preparation cluster_GCMS GC-MS Analysis cluster_DataAnalysis Data Analysis Sample Sample Extraction Extraction/Dilution Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Spectral Library Search DataAcquisition->LibrarySearch Interpretation Fragmentation Interpretation DataAcquisition->Interpretation Quantification Quantification Interpretation->Quantification

Caption: General workflow for GC-MS analysis of aromatic alcohols.

Fragmentation_Pathway MolIon This compound [M]⁺˙ m/z = 158 AlphaCleavage Loss of ·CH₃ MolIon->AlphaCleavage Dehydration Loss of H₂O MolIon->Dehydration Fragment143 [M - CH₃]⁺ m/z = 143 AlphaCleavage->Fragment143 TropyliumFormation Rearrangement & Loss of CO Fragment143->TropyliumFormation Fragment140 [M - H₂O]⁺˙ m/z = 140 Dehydration->Fragment140 Fragment127 [C₇H₅F₂]⁺ (Difluorotropylium ion) m/z = 127 TropyliumFormation->Fragment127

Caption: Predicted fragmentation of this compound.

A Comparative Guide to the Synthetic Routes of 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-(2,3-Difluorophenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The presence of the difluorophenyl moiety can significantly influence the pharmacological properties of a molecule, making its efficient and stereoselective synthesis a topic of considerable interest. This guide provides a comparative analysis of the common synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

Route Key Reagents Typical Yield Stereoselectivity Advantages Disadvantages
Route 1: Chemical Reduction 2',3'-Difluoroacetophenone, Sodium Borohydride (NaBH₄)High (representative >95%)RacemicSimple, high yield, readily available reagents.Produces a racemic mixture, requiring further resolution for chiral applications.
Route 2: Biocatalytic (Enzymatic) Reduction 2',3'-Difluoroacetophenone, Ketoreductase (KRED)High (representative >99% conversion)High (enantiomeric excess >99%)Highly stereoselective, environmentally friendly ("green") conditions.Requires specific enzymes and biocatalytic expertise, potential for substrate inhibition.
Route 3: Grignard Reaction 2,3-Difluorobenzaldehyde, Methylmagnesium Bromide (CH₃MgBr)Moderate to HighRacemicGood for C-C bond formation, readily available starting materials.Moisture-sensitive reaction conditions, produces a racemic mixture.

Route 1: Chemical Reduction of 2',3'-Difluoroacetophenone

This is the most direct and common laboratory-scale synthesis of this compound. It involves the reduction of the corresponding ketone, 2',3'-difluoroacetophenone, using a hydride reducing agent. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation.

Experimental Protocol:

A representative procedure for the sodium borohydride reduction of an acetophenone derivative is as follows[1][2][3]:

  • Dissolution: In a round-bottom flask, dissolve 2',3'-difluoroacetophenone (1.0 eq.) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution in an ice bath to 0°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 - 1.5 eq.) portion-wise to the stirred solution.

  • Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching: Carefully add water or dilute hydrochloric acid to quench the excess NaBH₄.

  • Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography or distillation.

Quantitative Data:
Parameter Value Reference
Starting Material2',3'-DifluoroacetophenoneN/A
ReagentSodium Borohydride (NaBH₄)[1]
SolventMethanol or Ethanol[2]
Temperature0°C to room temperature[3]
Reaction Time1-2 hoursGeneral knowledge
Yield>95% (representative)General knowledge
PurityHigh after purificationGeneral knowledge

Synthetic Pathway:

G start 2',3'-Difluoroacetophenone product This compound (racemic) start->product Reduction reagents 1. NaBH₄, Methanol 2. H₂O work-up

Caption: Chemical reduction of 2',3'-difluoroacetophenone.

Route 2: Biocatalytic (Enzymatic) Reduction

For applications requiring a specific enantiomer of this compound, biocatalytic reduction offers a highly efficient and environmentally friendly alternative. This method utilizes ketoreductases (KREDs), which are enzymes that can reduce ketones to alcohols with high stereoselectivity.

Experimental Protocol:

A representative procedure for the enzymatic reduction of a halo-substituted acetophenone derivative is as follows[4][5]:

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer).

  • Enzyme and Cofactor: Add the ketoreductase (KRED) and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH regeneration).

  • Substrate Addition: Add 2',3'-difluoroacetophenone to the reaction mixture. The substrate can be added neat or dissolved in a co-solvent to improve solubility.

  • Reaction Conditions: Maintain the pH and temperature at the optimal conditions for the specific enzyme. Stir the mixture for a specified period (typically 12-24 hours).

  • Work-up: After the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Quantitative Data for a Similar Substrate (2-chloro-1-(3,4-difluorophenyl)ethanone):
Parameter Value Reference
EnzymeKetoreductase (KRED)[4][5]
CofactorNADPH (with regeneration system)[4]
Substrate Concentrationup to 100 g/L[4]
Conversion>99%[4]
Enantiomeric Excess (e.e.)>99% (for the (S)-enantiomer)[4]
Reaction Time24 hoursGeneral knowledge

Experimental Workflow:

G cluster_0 Reaction Mixture A 2',3'-Difluoroacetophenone E Incubation (Controlled pH and Temperature) A->E B Ketoreductase (KRED) B->E C NADPH (cofactor) C->E D Cofactor Regeneration System (e.g., Glucose/GDH) D->E F Extraction with Organic Solvent E->F G Purification F->G H (S)-1-(2,3-Difluorophenyl)ethanol (or (R)-enantiomer depending on enzyme) G->H

Caption: Biocatalytic reduction workflow.

Route 3: Grignard Reaction

An alternative approach to construct the carbon skeleton of this compound is through a Grignard reaction. This involves the reaction of 2,3-difluorobenzaldehyde with a methyl Grignard reagent, such as methylmagnesium bromide.

Experimental Protocol:

A general procedure for a Grignard reaction with an aldehyde is as follows[6][7][8]:

  • Grignard Reagent Preparation (if not commercially available): React methyl bromide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.

  • Reaction: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of 2,3-difluorobenzaldehyde in the same anhydrous solvent.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Quantitative Data:
Parameter Value Reference
Starting Material2,3-Difluorobenzaldehyde[6]
ReagentMethylmagnesium Bromide (CH₃MgBr)[7]
SolventAnhydrous Diethyl Ether or THF[9]
Temperature0°C to room temperatureGeneral knowledge
Reaction Time1-3 hoursGeneral knowledge
YieldModerate to High (typically 60-80%)General knowledge
PurityHigh after purificationGeneral knowledge

Synthetic Pathway:

G start 2,3-Difluorobenzaldehyde product This compound (racemic) start->product Grignard Addition reagents 1. CH₃MgBr, Anhydrous Ether 2. H₃O⁺ work-up

Caption: Grignard synthesis of this compound.

Conclusion

References

A Comparative Analysis of the Biological Activity of Phenylethanolamine Derivatives: The Hypothetical Case of 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships (SAR) of pharmacologically active molecules is paramount. This guide provides a comparative overview of the biological activity of phenylethanolamine derivatives, with a specific focus on the predicted impact of fluorine substitution, using the hypothetical compound 1-(2,3-Difluorophenyl)ethanol as a case study. While direct experimental data for this specific molecule is not publicly available, we can infer its potential activity based on extensive research into related fluorinated analogues.

The phenylethanolamine scaffold is a cornerstone of many adrenergic receptor agonists and antagonists. The position and nature of substituents on the phenyl ring dramatically influence the potency and selectivity of these compounds for α- and β-adrenergic subtypes. Fluorine, with its unique electronic properties and small size, is a particularly interesting substituent for modifying biological activity.

The Influence of Fluorine on Adrenergic Receptor Activity

Studies on ring-fluorinated phenylephrines have demonstrated that the position of fluorine substitution significantly alters their adrenergic properties. For instance, fluorination can modulate the affinity for α1, α2, and β-adrenergic receptors.[1][2] The observed changes in potency and selectivity are often attributed to fluorine-induced conformational changes arising from electrostatic interactions between the fluorine atom and the benzylic hydroxyl group.[1]

Comparative Biological Activity of Fluorinated Phenylethanolamine Derivatives

To illustrate the impact of fluorination, the following table summarizes the adrenergic receptor binding affinities and functional activities of various mono-fluorinated phenylephrine analogues compared to the parent compound, phenylephrine (PE).

Compoundα1-Adrenergic Receptor Affinity (Ki, nM)α2-Adrenergic Receptor Affinity (Ki, nM)β-Adrenergic Receptor Affinity (Ki, nM)α1-Agonist Potency (EC50, nM) (Aortic Contraction)Reference
Phenylephrine (PE)1300 ± 2002800 ± 4008000 ± 1000130 ± 20[1][2]
2-Fluorophenylephrine (2-FPE)8800 ± 12002800 ± 5003000 ± 5001100 ± 200[1][2]
4-Fluorophenylephrine (4-FPE)2000 ± 3002800 ± 6008000 ± 1000250 ± 40[1][2]
6-Fluorophenylephrine (6-FPE)230 ± 401100 ± 200>100,00022 ± 4[1][2]

Note: Lower Ki and EC50 values indicate higher affinity and potency, respectively.

Based on these data, it is evident that a fluorine atom at the 6-position of phenylephrine (6-FPE) significantly increases α1-adrenergic agonist potency and selectivity over β-adrenergic receptors.[1][2] Conversely, a fluorine at the 2-position (2-FPE) decreases α1-agonist potency while increasing affinity for β-adrenergic receptors compared to phenylephrine.[1][2]

Hypothetical Activity of this compound

Extrapolating from the known effects of mono-fluorination, it is plausible that this compound would exhibit a unique adrenergic receptor profile. The combined electronic effects of two adjacent fluorine atoms would likely influence the conformation of the ethanol side chain and the interaction with adrenergic receptors. Further experimental investigation is required to determine the precise biological activity of this specific difluorinated derivative.

Broader Biological Activities of Fluorinated Phenyl Derivatives

Beyond adrenergic activity, fluorination has been shown to impart other biological activities to phenyl-containing molecules. For example, various fluorinated compounds have been investigated for their potential as:

  • Antifungal Agents: Several studies have synthesized and evaluated difluorophenyl derivatives, such as those containing a triazole moiety, for their antifungal properties.[3][4]

  • Anticancer Agents: The introduction of fluorine atoms into certain molecular scaffolds has been shown to enhance cytotoxic properties against various cancer cell lines.[5][6]

The following diagram illustrates a generalized structure-activity relationship for phenylethanolamines, highlighting key positions for substitution.

SAR_Phenylethanolamine cluster_0 Phenylethanolamine Scaffold cluster_1 Key Substitution Points & Effects Core R1 R1 (Phenyl Ring Substituents) R1->Core Modulates receptor selectivity (α vs β) and potency. Halogenation (e.g., F, Cl) can significantly alter activity. R2 R2 (α-carbon) R2->Core Substitution can affect metabolic stability. R3 R3 (β-carbon) R3->Core Hydroxyl group is crucial for adrenergic activity. R4 R4 (Amino Group) R4->Core Size of substituent influences α/β selectivity.

Caption: Generalized structure-activity relationship for phenylethanolamine derivatives.

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Adrenergic Receptor Binding Assays

Objective: To determine the affinity of test compounds for α1, α2, and β-adrenergic receptors.

Methodology:

  • Membrane Preparation: Crude synaptic plasma membranes are prepared from the cerebral cortex of male Sprague-Dawley rats. The tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the same buffer.

  • Binding Assay:

    • For α1-receptors , membranes are incubated with [3H]prazosin in the presence of various concentrations of the test compound. Non-specific binding is determined in the presence of phentolamine.

    • For α2-receptors , [3H]clonidine is used as the radioligand, with non-specific binding determined using yohimbine.

    • For β-receptors , [3H]dihydroalprenolol is used, with non-specific binding determined in the presence of propranolol.

  • Data Analysis: After incubation, the membranes are filtered and washed. The radioactivity retained on the filters is measured by liquid scintillation counting. The inhibition constant (Ki) is calculated from the IC50 values using the Cheng-Prusoff equation.

The following workflow diagram illustrates the key steps in the adrenergic receptor binding assay.

Receptor_Binding_Workflow cluster_0 Experimental Workflow: Adrenergic Receptor Binding Assay A Tissue Homogenization (Rat Cerebral Cortex) B Membrane Preparation (Centrifugation & Washing) A->B C Incubation (Membranes + Radioligand + Test Compound) B->C D Filtration & Washing C->D E Scintillation Counting D->E F Data Analysis (IC50 & Ki Determination) E->F

Caption: Workflow for determining adrenergic receptor binding affinity.

Functional Assay: Aortic Strip Contraction

Objective: To assess the α1-adrenergic agonist activity of test compounds.

Methodology:

  • Tissue Preparation: Thoracic aortas are isolated from male Sprague-Dawley rats and cut into helical strips.

  • Experimental Setup: The aortic strips are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2/5% CO2. The strips are connected to isometric force transducers.

  • Data Acquisition: After an equilibration period, cumulative concentration-response curves are generated by adding increasing concentrations of the test compounds.

  • Data Analysis: The contractile responses are recorded, and the EC50 values (the concentration producing 50% of the maximal response) are calculated.

This guide, while not providing direct data for this compound, offers a robust framework for understanding the potential biological activity of this and other novel phenylethanolamine derivatives. The provided experimental protocols and SAR insights are intended to support further research and drug discovery efforts in this important class of compounds.

References

A Comparative Guide to Assessing the Enantiomeric Excess of 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral pharmaceutical compounds. 1-(2,3-Difluorophenyl)ethanol is a chiral alcohol whose stereoisomeric composition can significantly impact its pharmacological and toxicological properties. This guide provides a comprehensive comparison of established analytical techniques for assessing the enantiomeric excess of this compound, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Analytical Methods

The determination of enantiomeric excess for chiral alcohols like this compound can be achieved through several robust analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) Spectroscopy. Each method offers distinct advantages and is suited to different experimental constraints and objectives.

Quantitative Data Summary

The following table summarizes the key performance characteristics of the primary analytical methods for determining the enantiomeric excess of this compound.

Method Principle Typical Sample Requirement Analysis Time Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]1-10 µg10-30 minHigh accuracy and precision, direct analysis without derivatization, widely applicable.[1]Requires specialized and often expensive chiral columns, method development can be time-consuming.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[2][3]<1 µg (as derivative)15-45 minHigh resolution and sensitivity, suitable for volatile compounds.[3][4]Often requires derivatization to increase volatility and improve separation, potential for thermal degradation.[4]
NMR Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift differences between enantiomers.[5][6][7][8]1-5 mg5-20 minRapid analysis, provides structural information, no separation required.[5][6]Lower sensitivity compared to chromatographic methods, requires higher sample concentration, chiral auxiliaries can be expensive.[7]
Circular Dichroism (CD) Differential absorption of left and right circularly polarized light by chiral molecules. Often involves forming a diastereomeric complex with a chiral host.[9][10][11]10-100 µg5-15 minHigh-throughput potential, sensitive to stereochemistry.[12]Indirect method requiring complexation, calibration curve for each analyte is necessary, potential for interference from other chiral compounds.[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for similar chiral aromatic alcohols and serve as a starting point for the analysis of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

The direct separation of enantiomers on a chiral stationary phase is often the preferred method due to its simplicity and accuracy.[1] Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds, including alcohols.[1]

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: A column such as Chiralcel® OD-H or Chiralpak® IA is recommended based on the successful separation of similar aromatic alcohols.[1][13][14]

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). The composition may need to be optimized for baseline separation.

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject a racemic standard of this compound to determine the retention times of the two enantiomers.

    • Inject the sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile compounds.[3] For chiral alcohols, derivatization is often employed to improve volatility and chromatographic performance.[4]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column: A cyclodextrin-based column, such as Astec® CHIRALDEX™ B-PM, is a good starting point.[15]

Procedure:

  • Derivatization (Acetylation):

    • To a solution of this compound (approx. 1 mg) in a vial, add acetic anhydride (50 µL) and a catalytic amount of pyridine.

    • Heat the mixture at 60 °C for 30 minutes.

    • After cooling, quench the reaction with water and extract the acetate derivative with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration for GC analysis.

  • Chromatographic Conditions:

    • Carrier Gas: Helium

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Start at 120 °C and hold for 10 minutes, then ramp to 150 °C at 2 °C/min. This program should be optimized based on the retention times of the derivatives.

    • Injection: 1 µL with a split ratio of 50:1.

  • Data Analysis:

    • Analyze the derivatized racemic standard to identify the peaks corresponding to the two enantiomeric acetates.

    • Analyze the derivatized sample and calculate the enantiomeric excess based on the integrated peak areas.

NMR Spectroscopy with a Chiral Solvating Agent

This method relies on the formation of transient diastereomeric complexes between the chiral analyte and a chiral solvating agent (CSA), leading to separate NMR signals for the enantiomers.[5][6][8]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5 mg of the this compound sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Add a chiral solvating agent, such as (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, in small increments (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.

  • Spectral Analysis:

    • Monitor a well-resolved proton signal of the this compound (e.g., the methine proton) for splitting into two distinct signals upon addition of the CSA.

    • Once baseline separation of the signals is achieved, integrate the two peaks.

    • The ratio of the integrals corresponds to the enantiomeric ratio of the sample.

Visualizations

Workflow for Assessing Enantiomeric Excess

G Overall Workflow for Enantiomeric Excess Determination cluster_sample Sample Preparation cluster_analysis Data Acquisition and Analysis racemic Racemic Standard HPLC Chiral HPLC racemic->HPLC Method Development GC Chiral GC (with derivatization) racemic->GC Method Development NMR NMR with CSA racemic->NMR Method Development CD CD Spectroscopy (with chiral host) racemic->CD Method Development sample Chiral Sample (this compound) sample->HPLC Analysis sample->GC Analysis sample->NMR Analysis sample->CD Analysis acquisition Instrumental Analysis HPLC->acquisition GC->acquisition NMR->acquisition CD->acquisition integration Peak Integration / Signal Measurement acquisition->integration calculation Enantiomeric Excess Calculation ee (%) = [|Major - Minor| / (Major + Minor)] x 100 integration->calculation

Caption: Workflow for determining the enantiomeric excess of this compound.

Decision Tree for Method Selection

G Decision Tree for Method Selection start Start: Assess ee of This compound q1 High Accuracy & Direct Analysis Required? start->q1 q2 Sample is Volatile / Derivatization is Acceptable? q1->q2 No hplc Use Chiral HPLC q1->hplc Yes q3 Rapid Analysis & Structural Info Needed? q2->q3 No gc Use Chiral GC q2->gc Yes q4 High-Throughput Screening? q3->q4 No nmr Use NMR with CSA/CDA q3->nmr Yes q4->hplc No (Consider HPLC for confirmation) cd Use CD Spectroscopy q4->cd Yes

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Guide to the Biological Activities of Fluorinated versus Non-Fluorinated Phenyl Ethanols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of the Impact of Fluorination on Phenyl Ethanol Scaffolds, Supported by Experimental Data.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry for enhancing pharmacological properties. This guide provides a detailed comparison of fluorinated and non-fluorinated phenyl ethanols, a class of compounds with diverse biological activities. By examining key experimental data and providing detailed methodologies, this document aims to equip researchers with the necessary information to make informed decisions in the design and development of novel therapeutics based on the phenyl ethanol scaffold.

Introduction: The Phenyl Ethanol Scaffold and the Rationale for Fluorination

2-Phenylethanol is an aromatic alcohol that is found in a variety of natural sources and is known to possess antimicrobial and antifungal properties. Its simple structure and favorable safety profile make it an attractive starting point for the development of new therapeutic agents.

Fluorination, the process of replacing a hydrogen atom with a fluorine atom, can profoundly alter the physicochemical and biological properties of a molecule. The introduction of fluorine can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can increase the half-life of a drug.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to more favorable interactions with biological targets.

  • Altered Lipophilicity: Fluorination can modulate a compound's lipophilicity, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Modified Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH.

This guide will explore the impact of fluorination on the biological activity of phenyl ethanols, providing a framework for understanding how this chemical modification can be leveraged to develop more effective and safer drugs.

Comparative Biological Activity Data

The following tables summarize the available quantitative data comparing the biological activity of non-fluorinated and fluorinated phenyl ethanol derivatives.

Table 1: Antimicrobial Activity

CompoundOrganismMIC (mM)Reference
2-PhenylethanolEscherichia coli~15
Phenylacetic AcidEscherichia coli~20
Methyl PhenylacetateEscherichia coli~6.3
4-FluorophenylethanolData Not AvailableData Not Available

Table 2: Antifungal Activity

CompoundOrganismEC50 (mg/mL)Reference
2-PhenylethanolFusarium graminearum0.328
4-FluorophenylethanolData Not AvailableData Not Available

Table 3: Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-PhenylethanolData Not AvailableData Not Available
Fluorinated Phenyl Ethanol DerivativesData Not AvailableData Not Available

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compounds (non-fluorinated and fluorinated phenyl ethanols) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial culture in logarithmic growth phase.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Prepare Serial Dilutions: Prepare a series of twofold dilutions of the test compounds in CAMHB in the 96-well plates.

  • Inoculate with Bacteria: Add a standardized inoculum of the bacterial suspension to each well.

  • Incubate: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Antifungal Susceptibility Testing

This protocol is used to evaluate the efficacy of compounds against fungal pathogens.

Materials:

  • Test compounds.

  • Fungal culture.

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium.

  • 96-well microtiter plates.

  • Microplate reader.

Procedure:

  • Prepare Spore Suspension: Prepare a standardized suspension of fungal spores.

  • Prepare Drug Dilutions: Prepare serial dilutions of the test compounds in the fungal growth medium.

  • Inoculate and Incubate: Add the spore suspension to the wells containing the drug dilutions and incubate at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).

  • Assess Fungal Growth: Fungal growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) or by using a metabolic indicator dye such as resazurin.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for measuring cytotoxicity.

Materials:

  • Human cancer cell lines.

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of fluorinated and non-fluorinated phenyl ethanols.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis non_fluoro Non-Fluorinated Phenyl Ethanol antimicrobial Antimicrobial Assay non_fluoro->antimicrobial antifungal Antifungal Assay non_fluoro->antifungal cytotoxicity Cytotoxicity Assay non_fluoro->cytotoxicity fluoro Fluorinated Phenyl Ethanol fluoro->antimicrobial fluoro->antifungal fluoro->cytotoxicity mic MIC Determination antimicrobial->mic ec50 EC50 Determination antifungal->ec50 ic50 IC50 Determination cytotoxicity->ic50 comparison Comparative Analysis mic->comparison ec50->comparison ic50->comparison

Caption: A streamlined workflow for the comparative evaluation of fluorinated and non-fluorinated phenyl ethanols.

ehrlich_pathway cluster_pathway Ehrlich Pathway for 2-Phenylethanol Biosynthesis l_phe L-Phenylalanine phenylpyruvate Phenylpyruvate l_phe->phenylpyruvate Aromatic aminotransferase phenylacetaldehyde Phenylacetaldehyde phenylpyruvate->phenylacetaldehyde Phenylpyruvate decarboxylase phenylethanol 2-Phenylethanol phenylacetaldehyde->phenylethanol Alcohol dehydrogenase

Caption: The Ehrlich pathway, a key metabolic route for the biosynthesis of 2-phenylethanol in yeast.

hypothetical_signaling cluster_hypothetical Hypothetical Signaling Pathway for Phenyl Ethanol-Induced Apoptosis phenylethanol Phenyl Ethanol (Fluorinated or Non-fluorinated) ros Increased ROS Production phenylethanol->ros mapk MAPK Pathway Activation (e.g., JNK, p38) ros->mapk apoptosis Apoptosis mapk->apoptosis

Safety Operating Guide

Navigating the Disposal of 1-(2,3-Difluorophenyl)ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1-(2,3-Difluorophenyl)ethanol, a fluorinated organic compound. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for the structurally similar compound 1-(3,5-Difluorophenyl)ethanol, this substance is likely to be an irritant to the skin, eyes, and respiratory system.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use in a well-ventilated area or with a respirator.

In case of exposure, follow these first-aid measures:

  • After eye contact: Immediately flush with plenty of water for at least 15 minutes.

  • After skin contact: Wash off with soap and plenty of water.

  • If inhaled: Move the person into fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water.

Seek medical attention if any symptoms persist.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional guidelines and local regulations for hazardous waste. As a fluorinated organic compound, it requires special consideration due to the persistence and potential environmental impact of organofluorine compounds.

1. Waste Identification and Segregation:

  • Categorization: Classify this compound as a halogenated organic waste.

  • Segregation: Do not mix with non-halogenated organic waste or other incompatible waste streams.[2] All waste containing fluorinated compounds must be collected in clearly labeled, compatible containers.[2]

2. Containerization:

  • Container Type: Use a designated, leak-proof, and clearly labeled waste container. The container must be compatible with the chemical.

  • Labeling: The label should clearly state "Halogenated Organic Waste" and list "this compound" as a constituent. Include hazard symbols as appropriate (e.g., irritant).

3. Collection and Storage:

  • Location: Store the waste container in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials such as strong oxidizing agents.[1]

  • Closure: Keep the waste container tightly closed except when adding waste.

4. Disposal Method:

  • Primary Method: The recommended disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste disposal facility.[3] This process is designed to break the strong carbon-fluorine bonds and mineralize the compound, preventing its release into the environment.[3][4] The incinerator should be equipped with an afterburner and a flue gas scrubber.[1]

  • Alternative Method: In some cases, disposal in a permitted hazardous waste landfill may be an option, though this is generally less preferred as it contains the substance rather than destroying it.[3]

  • Prohibited Methods: Never dispose of this compound down the drain or in regular trash.

5. Spill Management:

  • Small Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Collect the absorbed material and place it in the designated halogenated organic waste container.

  • Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Generation of This compound Waste B Is the waste container properly labeled as 'Halogenated Organic Waste'? A->B C Label the container correctly. B->C No D Segregate from non-halogenated and other incompatible wastes. B->D Yes C->D E Store in a designated, well-ventilated, and cool area. D->E F Is the container full? E->F G Arrange for pickup by a licensed hazardous waste disposal service. F->G Yes H Continue to collect waste in the designated container. F->H No I End: Proper Disposal via High-Temperature Incineration G->I H->E

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the research community.

References

Personal protective equipment for handling 1-(2,3-Difluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling 1-(2,3-Difluorophenyl)ethanol (CAS No. 1228690-56-9). Adherence to these procedures is critical for ensuring laboratory safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesChemical splash goggles are recommended.[1]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable for handling.[1]
Body Protection Laboratory CoatStandard lab coat to protect from splashes.
Respiratory Use in a well-ventilated areaWork should be conducted in a fume hood.[1][2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound prep Preparation sub_prep1 Review SDS of Analog Compounds prep->sub_prep1 sub_prep2 Ensure Fume Hood is Operational prep->sub_prep2 sub_prep3 Don Appropriate PPE prep->sub_prep3 handling Handling disposal Waste Disposal handling->disposal sub_handling1 Work Within Fume Hood handling->sub_handling1 sub_handling2 Avoid Inhalation of Vapors handling->sub_handling2 sub_handling3 Prevent Skin and Eye Contact handling->sub_handling3 spill Spill & Emergency sub_spill1 Evacuate and Ventilate Area spill->sub_spill1 sub_spill2 Absorb with Inert Material spill->sub_spill2 sub_spill3 Collect in a Sealed Container spill->sub_spill3 sub_disposal1 Segregate Halogenated Waste disposal->sub_disposal1 sub_disposal2 Label Waste Container Clearly disposal->sub_disposal2 sub_disposal3 Follow Institutional Disposal Procedures disposal->sub_disposal3 sub_prep3->handling

Caption: Safe handling workflow for this compound.

Procedural Steps:

  • Preparation: Before handling, review the Safety Data Sheets of similar difluorophenyl-ethanol compounds to understand potential hazards.[1][2] Ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and worn.

  • Handling: All work with this compound must be conducted inside a chemical fume hood to minimize inhalation exposure.[1][2] Avoid direct contact with skin and eyes.[1][2]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

First Aid and Emergency Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

In Case of a Spill:

  • Evacuate the immediate area and ensure it is well-ventilated.

  • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.

  • Collect the absorbed material into a tightly sealed container for disposal as hazardous waste.[1]

Disposal Plan

As a halogenated organic compound, this compound and its waste must be disposed of as hazardous waste.

Disposal Protocol:

StepAction
1. Segregation Collect all waste containing this compound in a designated, properly labeled container for halogenated organic waste. Do not mix with non-halogenated waste.
2. Labeling The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
3. Storage Keep the waste container tightly closed and store it in a designated satellite accumulation area.
4. Disposal Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[3]

Note: Never dispose of this compound down the drain. All waste, including contaminated materials and rinsates, must be collected for proper hazardous waste disposal.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.